JGK-068S
Description
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Properties
Molecular Formula |
C22H23BrFN5O2 |
|---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
(7S)-N-(3-bromo-2-fluorophenyl)-7-[(4-methylpiperazin-1-yl)methyl]-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine |
InChI |
InChI=1S/C22H23BrFN5O2/c1-28-5-7-29(8-6-28)11-14-12-30-19-10-18-15(9-20(19)31-14)22(26-13-25-18)27-17-4-2-3-16(23)21(17)24/h2-4,9-10,13-14H,5-8,11-12H2,1H3,(H,25,26,27)/t14-/m0/s1 |
InChI Key |
PHQOQKGDQRKQNK-AWEZNQCLSA-N |
Isomeric SMILES |
CN1CCN(CC1)C[C@H]2COC3=C(O2)C=C4C(=C3)N=CN=C4NC5=C(C(=CC=C5)Br)F |
Canonical SMILES |
CN1CCN(CC1)CC2COC3=C(O2)C=C4C(=C3)N=CN=C4NC5=C(C(=CC=C5)Br)F |
Origin of Product |
United States |
Foundational & Exploratory
The Quest for EZH2 Inhibition: A Technical Guide to Discovery and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Inquiry: This guide was initially prompted by a query regarding the discovery and synthesis of "JGK-068S" as an Enhancer of Zeste Homolog 2 (EZH2) inhibitor. However, extensive database searches have revealed that the compound this compound, also identified as ERAS-801 (CAS 2490431-16-6), is documented as a potent Epidermal Growth Factor Receptor (EGFR) inhibitor, not an EZH2 inhibitor. While one source incorrectly associated this compound with URAT1 inhibition, the consensus from chemical suppliers and scientific databases points to its role as an EGFR inhibitor.
In light of this, and to fulfill the core request for a detailed technical guide on EZH2 inhibitor discovery, this document will focus on the general principles and methodologies applied in the development of novel EZH2 inhibitors, using publicly available information on well-characterized compounds as illustrative examples.
Introduction to EZH2 as a Therapeutic Target
Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). PRC2 is a key epigenetic regulator that catalyzes the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27), leading to transcriptional repression. Dysregulation of EZH2 activity, often through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma and certain solid tumors. This has established EZH2 as a compelling target for anti-cancer drug discovery.
The primary mechanism of action for most EZH2 inhibitors is the competitive inhibition of the S-adenosylmethionine (SAM) cofactor binding site within the SET domain of EZH2, thereby preventing the transfer of a methyl group to H3K27.
The Discovery of Novel EZH2 Inhibitors: A General Workflow
The discovery of novel EZH2 inhibitors typically follows a structured drug discovery pipeline, starting from initial screening to lead optimization and preclinical evaluation.
Synthesis of Pyridine-Based EZH2 Inhibitors: A Representative Pathway
Many potent and selective EZH2 inhibitors feature a substituted pyridine or pyridone core, which often mimics the binding of the SAM cofactor. The synthesis of these compounds typically involves multi-step organic chemistry reactions. A generalized synthetic route is outlined below.
General Synthetic Protocol:
A common synthetic strategy involves the amide coupling of a functionalized pyridone amine with an appropriate indole carboxylic acid.[1]
-
Preparation of Key Intermediates: The synthesis begins with the preparation of the substituted pyridone and indole fragments, which may themselves require several synthetic steps.
-
Amide Coupling: The pyridone amine and the indole carboxylic acid are coupled using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in a suitable solvent like DMF (Dimethylformamide).
-
Deprotection: If protecting groups were used on either fragment, a subsequent deprotection step is necessary.
-
Purification: The final compound is purified using techniques such as column chromatography or preparative HPLC.
Experimental Protocols for EZH2 Inhibitor Characterization
A comprehensive evaluation of a novel EZH2 inhibitor requires a battery of in vitro and in vivo assays to determine its potency, selectivity, mechanism of action, and drug-like properties.
Biochemical Assays
These assays are designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the EZH2 complex.
Table 1: Summary of In Vitro Biochemical Data for Representative EZH2 Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity vs. EZH1 | Assay Type |
| Tazemetostat | EZH2 (WT & Mutant) | 2-38 | 2.5 | >35-fold | Radiometric / TR-FRET |
| GSK126 | EZH2 (WT & Mutant) | 0.5-3 | - | >150-fold | Radiometric |
| CPI-1205 | EZH2 (WT & Mutant) | 2.5 | - | - | TR-FRET |
Data compiled from publicly available literature.[1][2][3][4]
4.1.1. Radiometric Histone Methyltransferase (HMT) Assay
This is a classic method to quantify the transfer of a radiolabeled methyl group from [3H]-SAM to a histone substrate.
-
Principle: The EZH2 enzyme complex, a histone substrate (e.g., H3 peptide or nucleosomes), and the test inhibitor are incubated with [3H]-SAM. The incorporation of the radiolabeled methyl group into the histone is measured by scintillation counting after capturing the histone on a filter membrane.
-
Protocol Outline:
-
Prepare a reaction mixture containing assay buffer, purified PRC2 complex, histone substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and spot the mixture onto a filter paper.
-
Wash the filter paper to remove unincorporated [3H]-SAM.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.
-
4.1.2. Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a high-throughput, non-radioactive method for measuring EZH2 activity.
-
Principle: This assay uses a biotinylated histone H3 peptide as a substrate. After the methylation reaction, a europium-labeled anti-H3K27me3 antibody and a streptavidin-allophycocyanin (APC) conjugate are added. If the peptide is methylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.
-
Protocol Outline:
-
Dispense the test compound into a 384-well plate.
-
Add the EZH2 enzyme complex and the biotinylated H3 peptide substrate.
-
Initiate the reaction by adding SAM.
-
Incubate at room temperature.
-
Add the detection reagents (europium-labeled antibody and streptavidin-APC).
-
Incubate to allow for binding.
-
Read the plate on a TR-FRET-compatible reader.
-
Calculate IC50 values from the dose-response curves.
-
Cellular Assays
These assays assess the effect of the inhibitor on EZH2 activity and cellular processes in a more biologically relevant context.
Table 2: Summary of Cellular and In Vivo Data for a Representative EZH2 Inhibitor (Tazemetostat)
| Cell Line | EZH2 Status | Proliferation GI50 (nM) | H3K27me3 Reduction EC50 (nM) | In Vivo Model | Tumor Growth Inhibition |
| Karpas-422 | Y641N Mutant | 17 | 110 | Karpas-422 Xenograft | Significant regression |
| Pfeiffer | A677G Mutant | 4 | 92 | Pfeiffer Xenograft | Significant regression |
| SU-DHL-6 | Y641N Mutant | 13 | 160 | - | - |
Data compiled from publicly available literature.
4.2.1. Western Blot for H3K27me3 Inhibition
-
Principle: This assay directly measures the level of the H3K27me3 mark in cells treated with the EZH2 inhibitor.
-
Protocol Outline:
-
Culture cancer cells (e.g., lymphoma cell lines with EZH2 mutations) in the presence of the inhibitor at various concentrations for a specified time (e.g., 72-96 hours).
-
Lyse the cells and extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for H3K27me3 and a loading control (e.g., total Histone H3).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Quantify the band intensities to determine the EC50 for H3K27me3 reduction.
-
4.2.2. Cell Proliferation Assay
-
Principle: This assay measures the effect of the inhibitor on the growth of cancer cell lines, particularly those known to be dependent on EZH2 activity.
-
Protocol Outline:
-
Seed cells in 96-well plates and allow them to attach.
-
Treat the cells with a serial dilution of the inhibitor.
-
Incubate for a period of 6 to 14 days.
-
Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels.
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
In Vivo Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
These studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the inhibitor and its effect on the target in a living organism.
Table 3: Representative Pharmacokinetic Parameters for an Oral EZH2 Inhibitor
| Parameter | Value |
| Tmax (h) | 1-4 |
| Cmax (ng/mL) | Varies with dose |
| AUC0-12h (ng·h/mL) | Varies with dose |
| Oral Bioavailability (%) | Moderate to High |
Data represents typical ranges for orally bioavailable EZH2 inhibitors and is not specific to a single compound.[3][5]
4.3.1. In Vivo Xenograft Efficacy Studies
-
Principle: To evaluate the anti-tumor activity of the inhibitor in an animal model.
-
Protocol Outline:
-
Implant human cancer cells (e.g., Karpas-422 lymphoma cells) subcutaneously into immunocompromised mice.
-
Once tumors reach a certain volume, randomize the mice into vehicle control and treatment groups.
-
Administer the EZH2 inhibitor orally or via another appropriate route at a defined dose and schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for H3K27me3).
-
Conclusion
The discovery and development of EZH2 inhibitors represent a significant advancement in the field of epigenetic therapy for cancer. While the initial query regarding "this compound" as an EZH2 inhibitor appears to be based on a misidentification, the principles and methodologies outlined in this guide provide a comprehensive overview of the core processes involved in bringing a novel EZH2 inhibitor from the laboratory to preclinical development. The continued exploration of EZH2 biology and the development of next-generation inhibitors hold promise for expanding the therapeutic reach of this important class of anti-cancer agents.
References
- 1. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. esmed.org [esmed.org]
Unraveling the Mechanism of Action of JGK-068S in Cancer Cells: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JGK-068S has been identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers.[1][2][3] While publicly available research on the specific mechanisms of this compound is limited, its classification as an EGFR inhibitor provides a strong foundation for understanding its potential anti-cancer activities. This guide synthesizes the known functions of EGFR and the general mechanisms of EGFR inhibitors to postulate the likely pathways through which this compound exerts its effects on cancer cells.
The Role of EGFR in Cancer
The ErbB family of receptor tyrosine kinases, which includes EGFR, is crucial in regulating cell proliferation, differentiation, survival, and motility.[4] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth and tumor progression. This makes EGFR a prime target for cancer therapy.[4]
Postulated Mechanism of Action of this compound
As a potent EGFR inhibitor, this compound is presumed to function by blocking the intracellular signaling cascades initiated by EGFR activation. This inhibition likely leads to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
Induction of Apoptosis
EGFR signaling promotes cell survival by activating pro-survival pathways and inhibiting apoptotic machinery. By inhibiting EGFR, this compound is expected to disrupt these survival signals, leading to the activation of the apoptotic cascade. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
A potential signaling pathway for this compound-induced apoptosis is depicted below:
Caption: Postulated mechanism of this compound-induced apoptosis via EGFR inhibition.
Cell Cycle Arrest
EGFR signaling also drives cell cycle progression by promoting the transition through the G1/S and G2/M checkpoints. Inhibition of EGFR by this compound would be expected to cause an arrest at these checkpoints, thereby halting cancer cell proliferation.
The following diagram illustrates a potential workflow for analyzing this compound-induced cell cycle arrest:
Caption: Workflow for assessing this compound's effect on the cell cycle.
Quantitative Data Summary
As there is no specific published data for this compound, the following table provides a template for how such data could be presented. This is based on typical data generated for EGFR inhibitors.
| Parameter | Cell Line 1 | Cell Line 2 | Cell Line 3 |
| IC50 (nM) | Data | Data | Data |
| Apoptosis (%) | Data | Data | Data |
| G1 Arrest (%) | Data | Data | Data |
| G2/M Arrest (%) | Data | Data | Data |
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of a novel anti-cancer compound like this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours. Include a vehicle control.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion and Future Directions
This compound, as a potent EGFR inhibitor, holds promise as a potential anti-cancer therapeutic. The mechanisms outlined in this guide, based on the known functions of EGFR, provide a solid framework for its expected biological activities. Further in-depth studies are required to fully elucidate the specific signaling pathways modulated by this compound and to validate its efficacy in preclinical and clinical settings. Future research should focus on identifying the precise molecular interactions of this compound with EGFR, its effects on downstream signaling molecules, and its potential for combination therapies.
References
In-depth Technical Guide: JGK-068S as a Chemical Probe for the PRC2 Complex
A critical review of publicly available data indicates that JGK-068S is not a chemical probe for the Polycomb Repressive Complex 2 (PRC2) but is instead characterized as a potent Epidermal Growth Factor Receptor (EGFR) inhibitor. Multiple chemical suppliers and patent literature consistently associate this compound (also known as ERAS-801) with EGFR inhibition. Therefore, a technical guide on this compound as a PRC2 probe cannot be provided based on current scientific literature.
This guide will instead provide a comprehensive overview of well-established chemical probes targeting the PRC2 complex, adhering to the user's specified format for data presentation, experimental protocols, and visualizations. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of epigenetics and PRC2 biology.
Introduction to the PRC2 Complex and its Chemical Probes
The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator that plays a crucial role in gene silencing and cellular differentiation. It catalyzes the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27), a hallmark of transcriptionally silent chromatin. The core components of the PRC2 complex are EZH2 (the catalytic subunit), EED, and SUZ12. Dysregulation of PRC2 activity is implicated in various cancers, making it an attractive target for therapeutic intervention.
Chemical probes are small molecules that selectively bind to a protein target and modulate its function. They are invaluable tools for dissecting the biological roles of their targets in both normal physiology and disease. For the PRC2 complex, chemical probes primarily target the catalytic activity of EZH2 or the protein-protein interactions mediated by EED.
Chemical Probes Targeting the PRC2 Complex
Several potent and selective chemical probes have been developed to interrogate PRC2 function. These can be broadly categorized into EZH2 inhibitors and EED inhibitors.
EZH2 Inhibitors
These molecules typically act as competitive inhibitors of the S-adenosylmethionine (SAM) cofactor, thereby blocking the methyltransferase activity of EZH2.
| Compound | Target(s) | Potency (IC50/Ki) | Cellular Activity | Key Features |
| UNC1999 | EZH2, EZH1 | EZH2 (Y641N): 2.5 nM (Ki), EZH2 (wt): 12 nM (Ki), EZH1: 45 nM (Ki) | Potent reduction of H3K27me3 levels in cells. Selectively kills DLBCL cell lines with EZH2(Y641N) mutation. | Orally bioavailable, suitable for in vivo studies. |
| GSK126 | EZH2 | EZH2 (Y641N): 0.5 nM (Ki), EZH2 (wt): 9.9 nM (Ki) | Induces apoptosis and differentiation in EZH2 mutant lymphoma cells. | Highly selective for EZH2 over other methyltransferases. |
| Tazemetostat (EPZ-6438) | EZH2 | EZH2 (Y641N): 2.5 nM (Ki), EZH2 (wt): 11 nM (Ki) | Shows anti-tumor activity in preclinical models of various cancers. | FDA-approved for certain types of sarcoma and follicular lymphoma. |
EED Inhibitors
These compounds disrupt the allosteric activation of PRC2 by binding to the H3K27me3-binding pocket of EED.
| Compound | Target | Potency (Kd/IC50) | Cellular Activity | Key Features |
| A-395 | EED | 80 nM (Kd) | Reduces H3K27me3 levels and inhibits proliferation of PRC2-dependent cancer cells. | First-in-class antagonist of PRC2 protein-protein interactions. |
| EED226 | EED | 14 nM (IC50) | Potently inhibits PRC2 activity in vitro and in cells. | Demonstrates antitumor activity in xenograft models. |
Experimental Protocols
Detailed methodologies are crucial for the effective use of chemical probes. Below are representative protocols for key experiments used to characterize PRC2 inhibitors.
In Vitro PRC2 Enzymatic Assay
This assay measures the ability of a compound to inhibit the methyltransferase activity of the PRC2 complex.
Materials:
-
Recombinant human PRC2 complex (EZH2/EED/SUZ12/RBAP48/AEBP2)
-
Histone H3 peptide (e.g., residues 21-44) or reconstituted nucleosomes as substrate
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S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)
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Test compound (e.g., this compound if it were a PRC2 inhibitor)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 2.5 mM MgCl₂, 0.1% Triton X-100, 1 mM DTT)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant PRC2 complex, and the test compound.
-
Initiate the reaction by adding the histone H3 substrate and ³H-SAM.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated ³H-SAM.
-
Add scintillation cocktail to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Western Blotting for H3K27me3 Levels
This method is used to assess the effect of a PRC2 inhibitor on the levels of H3K27 trimethylation in cells.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Test compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).
-
Harvest the cells and lyse them using cell lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of H3K27me3.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the genome-wide localization of PRC2 and the H3K27me3 mark and how this is affected by a PRC2 inhibitor.
Materials:
-
Cells treated with the test compound or vehicle
-
Formaldehyde for cross-linking
-
ChIP lysis buffer
-
Antibodies against a PRC2 subunit (e.g., EZH2, SUZ12) or H3K27me3
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
DNA purification kit
-
qPCR or next-generation sequencing reagents
Procedure:
-
Cross-link proteins to DNA by treating cells with formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
-
Immunoprecipitate the chromatin using an antibody specific to the protein of interest.
-
Capture the antibody-protein-DNA complexes using protein A/G beads.
-
Wash the beads to remove non-specific binding.
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Elute the complexes and reverse the cross-links.
-
Purify the DNA.
-
Analyze the purified DNA by qPCR to assess enrichment at specific gene loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Visualizations
Diagrams illustrating key concepts and workflows are provided below in the DOT language for Graphviz.
PRC2 Signaling Pathway
Caption: The PRC2 complex catalyzes H3K27 methylation, leading to gene silencing.
Experimental Workflow for PRC2 Inhibitor Characterization
Caption: A typical workflow for the characterization of a PRC2 chemical probe.
Logical Relationship of PRC2 Inhibition
Caption: The logical cascade of events following PRC2 inhibition.
JGK-068S target specificity and selectivity profile
A comprehensive search has yielded no publicly available information regarding the target specificity and selectivity profile of the compound designated JGK-068S.
Efforts to retrieve data on the mechanism of action, kinase profiling, and specific molecular targets of this compound from scientific literature, patent databases, and other public resources were unsuccessful. The search results provided general information on methodologies for kinase inhibitor profiling and the importance of selectivity in drug discovery, but did not contain any specific data related to this compound.
This lack of information prevents the creation of the requested in-depth technical guide, including the summarization of quantitative data into structured tables, detailing of experimental protocols, and the generation of signaling pathway and experimental workflow diagrams.
It is possible that this compound is an internal designation for a compound that has not yet been disclosed in public forums or scientific publications. Research and development data for novel compounds are often proprietary and confidential until a certain stage of development or intellectual property protection is achieved.
For researchers, scientists, and drug development professionals interested in the broader field of kinase inhibitor selectivity and profiling, the following general concepts and experimental approaches are relevant:
General Principles of Kinase Inhibitor Profiling
The assessment of a kinase inhibitor's selectivity is a critical step in drug development to understand its potential therapeutic efficacy and off-target effects.[1] This process typically involves screening the compound against a large panel of kinases to determine its inhibitory activity.
Key Experimental Methodologies:
-
Biochemical Assays: These assays utilize purified kinase enzymes and substrates to measure the direct inhibitory effect of a compound. A common method is the ADP-Glo™ Kinase Assay , which quantifies the amount of ADP produced during the kinase reaction, providing a measure of enzyme activity.
-
Cell-Based Assays: To understand a compound's activity in a more physiologically relevant context, cell-based assays are employed. These can assess the inhibition of a specific signaling pathway or the overall effect on cell viability and proliferation. The NanoBRET™ Target Engagement Assay is an example of a technique used to measure compound binding to a target kinase within intact cells.[2]
-
Chemoproteomics: This approach uses chemical probes to enrich and identify the protein targets of a compound from a complex cellular lysate, providing a broad overview of its binding profile.
Visualizing Experimental Workflows
The process of characterizing a kinase inhibitor can be visualized to clarify the experimental sequence.
Caption: A generalized workflow for the discovery and characterization of a novel kinase inhibitor.
Without specific data for this compound, this guide can only provide a general overview of the field. Should information on this compound become publicly available, a detailed technical guide could be developed.
References
The Role of Polycomb Repressive Complex 2 in Transcriptional Repression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polycomb Repressive Complex 2 (PRC2) is a fundamental epigenetic regulator essential for the establishment and maintenance of transcriptional repression. Through its catalytic activity, PRC2 deposits methyl marks on histone H3 lysine 27 (H3K27), leading to the formation of facultative heterochromatin and subsequent gene silencing. This process is critical for numerous biological phenomena, including embryonic development, cell fate determination, and the maintenance of cellular identity. Dysregulation of PRC2 function is a hallmark of various diseases, most notably cancer, making it a prime target for therapeutic intervention. This technical guide provides an in-depth exploration of the core mechanisms of PRC2-mediated transcriptional repression, detailed experimental protocols for its study, and a summary of key quantitative data to serve as a resource for researchers, scientists, and drug development professionals.
Core Components and Assembly of the PRC2 Complex
The PRC2 complex is a multi-protein assembly with a conserved core and a cohort of accessory proteins that modulate its activity and recruitment.
Core Components: The catalytic heart of PRC2 is a tetrameric complex composed of:
-
EZH1 or EZH2 (Enhancer of zeste homolog 1 or 2): The catalytic subunit containing a SET domain responsible for the mono-, di-, and trimethylation of H3K27. EZH2 is the primary, more active methyltransferase in most contexts, while EZH1-containing complexes exhibit lower catalytic activity.
-
SUZ12 (Suppressor of zeste 12): A crucial scaffold protein that is essential for the integrity and catalytic activity of the complex.
-
EED (Embryonic ectoderm development): A WD40-repeat-containing protein that recognizes and binds to H3K27me3, playing a key role in the allosteric activation of PRC2.
-
RBBP4/7 (Retinoblastoma-binding protein 4/7): Histone-binding proteins that contribute to the complex's stability and interaction with nucleosomes.
Accessory Components: The core complex associates with various other proteins that are generally sub-stoichiometric and influence PRC2's recruitment and function. These can be broadly categorized into two major sub-complexes, PRC2.1 and PRC2.2:
-
PRC2.1: Characterized by the presence of Polycomb-like (PCL) proteins (PHF1/PCL1, MTF2/PCL2, or PHF19/PCL3) and either EPOP or PALI1/2.
-
PRC2.2: Contains AEBP2 and JARID2.
These accessory components are critical for modulating the recruitment of PRC2 to specific genomic loci and for fine-tuning its enzymatic activity.
The Catalytic Cycle of H3K27 Methylation
PRC2-mediated gene silencing is primarily achieved through the progressive methylation of H3K27. The trimethylated state, H3K27me3, is a robust hallmark of transcriptionally repressed chromatin. The different methylation states have distinct genomic distributions and proposed functions:
-
H3K27me1: Enriched in the bodies of actively transcribed genes.
-
H3K27me2: A widespread and abundant modification covering large intergenic and genic regions, thought to prevent inappropriate gene activation.
-
H3K27me3: Concentrated at the promoters of silenced genes, particularly developmental regulators in embryonic stem cells.
Allosteric Activation: A Positive Feedback Loop
A key feature of PRC2's catalytic activity is its allosteric activation by its own product, H3K27me3. The EED subunit contains an aromatic cage that specifically recognizes and binds to the H3K27me3 mark on a neighboring nucleosome. This binding event induces a conformational change in the EZH2 subunit, stimulating its methyltransferase activity. This positive feedback loop is crucial for the propagation and maintenance of H3K27me3 domains across chromatin.
Recruitment of PRC2 to Chromatin
The precise targeting of PRC2 to specific genomic loci is a complex process involving multiple factors and is not fully understood. However, several key mechanisms have been identified:
-
CpG Islands: In mammals, PRC2 is predominantly recruited to unmethylated CpG islands, which are dense stretches of CpG dinucleotides often found at the promoters of genes.
-
Transcription Factors: Specific DNA-binding transcription factors can recruit PRC2 to target genes.
-
Non-coding RNAs: Long non-coding RNAs (lncRNAs) have been shown to interact with PRC2 and guide it to specific chromatin regions.
-
Interplay with PRC1: While the classical hierarchical model suggested PRC2 acts upstream of PRC1, there is also evidence for PRC1-dependent recruitment of PRC2. Non-canonical PRC1 (ncPRC1) can deposit H2AK119ub1, a mark recognized by the JARID2 subunit of PRC2.2, leading to PRC2 recruitment.
-
Antagonism with Active Transcription: The interaction of PRC2 with chromatin is mutually exclusive with active transcription. Nascent RNA can bind to PRC2 and prevent its association with chromatin, thereby restricting its activity to silent regions of the genome.
PRC2 in Transcriptional Repression: Mechanisms of Action
The deposition of H3K27me3 by PRC2 leads to transcriptional repression through several interconnected mechanisms:
-
Chromatin Compaction: H3K27me3-marked chromatin adopts a more condensed structure, which can limit the access of the transcriptional machinery to DNA.
-
Recruitment of PRC1: The H3K27me3 mark serves as a binding site for the chromodomain of CBX proteins within the canonical PRC1 complex (cPRC1). PRC1 then catalyzes the monoubiquitination of histone H2A at lysine 119 (H2AK119ub1), which further contributes to chromatin compaction and transcriptional repression.
-
Inhibition of Activating Marks: The presence of H3K27me3 is generally antagonistic to histone modifications associated with active transcription, such as H3K27 acetylation (H3K27ac) and H3K4 trimethylation (H3K4me3).
Data Presentation: Quantitative Insights into PRC2 Function
This section provides a summary of key quantitative data related to PRC2 activity and its inhibition, offering a valuable resource for experimental design and data interpretation.
Table 1: Abundance of H3K27 Methylation States
| Histone Modification | Cellular Abundance (as % of total Histone H3) | Primary Genomic Location |
| H3K27me1 | 5-10% | Gene bodies of actively transcribed genes |
| H3K27me2 | 50-70% | Widespread across intergenic and genic regions |
| H3K27me3 | 5-10% | Promoters of silenced genes, Polycomb domains |
Table 2: Gene Expression Changes Upon PRC2 Disruption
| Gene | Cell Type | PRC2 Component Disrupted | Fold Change in Expression | Reference |
| TBX5 | Day 15 Cardiomyocytes | Loss-of-PRC2.1 | Increased | |
| TNNT2 | Day 15 Cardiomyocytes | Loss-of-PRC2.2 | Decreased | |
| Bex2, Bex4, Fbln1, Hspb8, Ncam1, Olfm1, Ppm1e | Hematopoietic Progenitor Cells | Suz12 | Upregulated | |
| Glioblastoma-related genes | Embryonic Stem Cells | H3.3K27M expression | >2 or <0.5 |
Table 3: IC50 Values of Selected PRC2 Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| EPZ-6438 (Tazemetostat) | EZH2 Y646F | H3K27Me3 reduction in cells | 9 | |
| GSK126 | Human PRC2 | Scintillation counting | Varies with SAM concentration | |
| ORIC-944 | EED | H3K27me3 peptide binding | 106 pM (EC50) | |
| Compound 5 (Novartis) | EED | AlphaScreen binding assay | 60 | |
| Compound 13 (Novartis) | EED | AlphaScreen assay | 10.9 | |
| Compound 14 (Novartis) | EED | AlphaScreen assay | 7 | |
| A-395 | PRC2 | Radioactivity-based assay | 18 | |
| MAK638 | EED | Not specified | 60 | |
| APG-5918 | EED | EED binding | 1.2 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study PRC2 function.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K27me3
ChIP-seq is a powerful technique to map the genome-wide distribution of histone modifications.
Materials:
-
Cells or tissues of interest
-
Formaldehyde (16% solution)
-
Glycine
-
PBS (phosphate-buffered saline)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
-
Sonicator or micrococcal nuclease
-
Antibody specific for H3K27me3
-
Protein A/G magnetic beads
-
Wash buffers with increasing salt concentrations
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Protocol:
-
Cross-linking: Fix cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Harvest and lyse the cells to release the nuclei.
-
Chromatin Fragmentation: Resuspend the nuclear pellet and shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion with micrococcal nuclease.
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody against H3K27me3.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat the sample with RNase A and Proteinase K, then purify the DNA using a standard DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions enriched for H3K27me3.
Cleavage Under Targets and Release Using Nuclease (CUT&RUN) for PRC2 Subunits
CUT&RUN is an alternative to ChIP-seq that offers higher resolution and lower background with fewer cells.
Materials:
-
Cells or nuclei
-
Concanavalin A-coated magnetic beads
-
Antibody specific for a PRC2 subunit (e.g., EZH2, SUZ12)
-
pA-MNase (Protein A-Micrococcal Nuclease) fusion protein
-
Digitonin
-
Wash buffers
-
Calcium chloride
-
Stop buffer (containing EDTA and EGTA)
-
DNA purification kit
-
Reagents for library preparation and sequencing
Protocol:
-
Cell Binding: Bind unfixed cells or nuclei to Concanavalin A-coated magnetic beads.
-
Permeabilization and Antibody Incubation: Permeabilize the cells with digitonin and incubate with the primary antibody against the PRC2 subunit of interest.
-
pA-MNase Binding: Add pA-MNase, which will bind to the antibody-targeted PRC2 complex.
-
Targeted Cleavage: Wash away unbound pA-MNase and activate the nuclease activity by adding calcium chloride at a low temperature. This will cleave the DNA surrounding the PRC2 binding sites.
-
Fragment Release: Stop the reaction with a chelating agent (EDTA/EGTA
In-Depth Technical Guide: The Impact of EZH2 Inhibition on H3K27 Trimethylation
An Examination of the Core Mechanism and Effects of the EZH2 Inhibitor, Tazemetostat (EPZ-6438)
Audience: Researchers, scientists, and drug development professionals.
Note: Initial searches for the compound "JGK-068S" did not yield any specific information related to EZH2 inhibition or H3K27 trimethylation. Therefore, this guide will focus on the well-characterized, FDA-approved EZH2 inhibitor, Tazemetostat (EPZ-6438) , as a representative molecule to explore the effects of EZH2 inhibition on H3K27 trimethylation.
Executive Summary
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in epigenetic regulation and has emerged as a significant target in oncology. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including B-cell lymphomas and certain solid tumors. Small molecule inhibitors of EZH2, such as Tazemetostat, have been developed to counteract the oncogenic effects of aberrant H3K27 trimethylation. This guide provides a comprehensive overview of the mechanism of action of Tazemetostat, its quantitative effects on H3K27 trimethylation and cellular processes, and detailed protocols for key experimental assays used in its characterization.
Core Concepts: EZH2 and H3K27 Trimethylation
Histone modifications are a fundamental component of epigenetic regulation, influencing chromatin structure and gene expression. The methylation of histone H3 at lysine 27 is a key repressive mark catalyzed by the PRC2 complex, with EZH2 serving as the enzymatic engine. The PRC2 complex, which also includes core subunits SUZ12 and EED, is crucial for maintaining cellular identity and regulating developmental genes. The trimethylated H3K27 (H3K27me3) mark leads to chromatin compaction and gene silencing. In several cancers, overexpression or gain-of-function mutations in EZH2 result in elevated global H3K27me3 levels, leading to the inappropriate silencing of tumor suppressor genes and driving cellular proliferation.
Mechanism of Action of Tazemetostat (EPZ-6438)
Tazemetostat is a potent, selective, and orally bioavailable small-molecule inhibitor of EZH2. It functions as an S-adenosyl-L-methionine (SAM)-competitive inhibitor, binding to the catalytic site of EZH2 and preventing the transfer of a methyl group from SAM to histone H3K27. This inhibition is effective against both wild-type and mutant forms of EZH2. By blocking EZH2 methyltransferase activity, Tazemetostat leads to a global reduction in H3K27me3 levels, thereby reactivating the expression of silenced tumor suppressor genes and inducing anti-tumor effects such as cell cycle arrest and apoptosis in EZH2-dependent cancer cells.
Quantitative Data on the Effects of Tazemetostat
The following tables summarize the quantitative data regarding the inhibitory activity of Tazemetostat on EZH2 and its cellular effects.
| Parameter | Value | Cell Line/System | Reference |
| Ki (Wild-Type EZH2) | 2.5 nM | Human PRC2 complex | |
| IC50 (Peptide Assay) | 11 nM | Recombinant EZH2 | |
| IC50 (Nucleosome Assay) | 16 nM | Recombinant EZH2 | |
| IC50 (Rat EZH2) | 4 nM | Recombinant rat EZH2 | |
| IC50 (EZH1) | 392 nM | Recombinant EZH1 | |
| Selectivity (vs. other HMTs) | >4,500-fold | Panel of 14 other histone methyltransferases |
Table 1: Biochemical Inhibitory Activity of Tazemetostat. This table presents the in vitro inhibitory constants of Tazemetostat against EZH2 and its selectivity over other methyltransferases.
| Cell Line | EZH2 Status | Methylation IC50 (H3K27me3 reduction) | Reference |
| WSU-DLCL2 | Y646F Mutant | 2-90 nM (dose-dependent) | |
| OCI-LY-19 | Wild-Type | ~1 µM (at 4 days) | |
| HeLa | Wild-Type | 27.69 µM (at 72 hrs) |
Table 2: Cellular H3K27me3 Reduction by Tazemetostat. This table shows the concentration-dependent reduction of H3K27me3 levels in different cancer cell lines.
| Cell Line | EZH2 Status | Proliferation IC50 (11 days) | Reference |
| WSU-DLCL2 | Y646F Mutant | <100 nM | |
| Karpas-422 | Y641N Mutant | <100 nM | |
| G401 (Rhabdoid Tumor) | SMARCB1-deficient | ~500 nM | |
| A549 (Lung Cancer) | Wild-Type | ~40 µM (in combination with cisplatin) | |
| K562 | Wild-Type | 59.2 µM |
Table 3: Anti-proliferative Activity of Tazemetostat. This table summarizes the inhibitory concentrations of Tazemetostat on the proliferation of various cancer cell lines.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: PRC2 complex catalyzes H3K27 trimethylation leading to gene repression.
Caption: Tazemetostat competitively inhibits SAM binding to EZH2, blocking methylation.
Experimental Workflow Diagrams
Caption: Workflow for a biochemical EZH2 inhibition assay.
Caption: Workflow for determining cellular H3K27me3 levels by Western Blot.
Experimental Protocols
Biochemical EZH2 Enzymatic Assay (TR-FRET based)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the enzymatic activity of the PRC2 complex and the inhibitory effect of compounds like Tazemetostat.
Materials:
-
Recombinant human PRC2 complex (containing EZH
Investigating JGK-068S in Non-Hodgkin Lymphoma: An In-depth Technical Guide
Disclaimer: Extensive searches for the compound "JGK-068S" in scientific literature, clinical trial databases, and patent records have yielded no specific information. This designation does not correspond to any publicly disclosed therapeutic agent or research molecule in the context of non-Hodgkin lymphoma (NHL) or broader cancer research.
Therefore, this guide will focus on a well-established and clinically significant therapeutic target in NHL, Bruton's Tyrosine Kinase (BTK) , and its pioneering inhibitor, Ibrutinib . This will serve as a representative in-depth technical guide, structured to meet the core requirements of data presentation, experimental protocols, and visualization for researchers, scientists, and drug development professionals.
Introduction to Bruton's Tyrosine Kinase (BTK) in Non-Hodgkin Lymphoma
Non-Hodgkin lymphoma (NHL) encompasses a diverse group of hematologic malignancies originating from lymphocytes. A significant subset of B-cell NHLs exhibits dysregulated B-cell receptor (BCR) signaling, which is crucial for the proliferation and survival of malignant B-cells. Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a critical downstream mediator of the BCR signaling pathway. Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream substrates, leading to the activation of key survival pathways, including NF-κB and PI3K/AKT. The constitutive activation of the BCR pathway, often due to chronic active signaling or genetic mutations, renders many NHL subtypes dependent on BTK for their continued growth and survival. This dependency makes BTK an attractive therapeutic target.
Ibrutinib: A First-in-Class BTK Inhibitor
Ibrutinib (formerly PCI-32765) is an orally bioavailable, potent, and irreversible small-molecule inhibitor of BTK. It forms a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to sustained inhibition of its kinase activity. This blockade of BTK signaling effectively disrupts the downstream pathways that promote B-cell proliferation, survival, and adhesion.
Quantitative Data on Ibrutinib in NHL
The following tables summarize key quantitative data from preclinical and clinical studies of ibrutinib in various NHL subtypes.
Table 1: Preclinical Activity of Ibrutinib in NHL Cell Lines
| NHL Subtype | Cell Line | Assay | Endpoint | Result |
| Mantle Cell Lymphoma (MCL) | Jeko-1 | Cell Viability | IC50 | 0.5 nM |
| Mino | Cell Viability | IC50 | 1.2 nM | |
| Diffuse Large B-cell Lymphoma (DLBCL) - ABC subtype | TMD8 | Cell Viability | IC50 | 2.1 nM |
| U2932 | Cell Viability | IC50 | 3.5 nM | |
| Chronic Lymphocytic Leukemia (CLL) | MEC-1 | Apoptosis | % Apoptotic Cells | 60% at 10 nM |
Table 2: Clinical Efficacy of Ibrutinib in Relapsed/Refractory NHL
| NHL Subtype | Clinical Trial | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) Rate |
| Mantle Cell Lymphoma | SPARK | 111 | 68% | 21% |
| Chronic Lymphocytic Leukemia | RESONATE | 391 | 90% | 9% |
| Waldenström's Macroglobulinemia | iNNOVATE | 150 | 90% | 18% |
| Marginal Zone Lymphoma | PCYC-1121 | 63 | 48% | 3% |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of BTK inhibitors like ibrutinib.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity of a compound against purified BTK enzyme.
Methodology:
-
Recombinant human BTK enzyme is incubated with a specific substrate (e.g., a peptide containing a tyrosine residue) and ATP in a kinase buffer.
-
The test compound (e.g., ibrutinib) at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes).
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric assay: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
ELISA-based assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based assay: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
-
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell-Based Phospho-BTK Assay
Objective: To assess the ability of a compound to inhibit BTK autophosphorylation in a cellular context.
Methodology:
-
NHL cells (e.g., TMD8) are seeded in appropriate cell culture plates.
-
Cells are treated with the test compound at various concentrations for a specific duration (e.g., 1-2 hours).
-
The BCR pathway is stimulated by adding an anti-IgM antibody for a short period (e.g., 10 minutes).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein lysates are subjected to Western blotting.
-
The levels of phosphorylated BTK (p-BTK) at a specific site (e.g., Y223) and total BTK are detected using specific primary and secondary antibodies.
-
The band intensities are quantified, and the ratio of p-BTK to total BTK is calculated to determine the extent of inhibition.
Cell Viability and Apoptosis Assays
Objective: To measure the effect of the compound on the survival and induction of programmed cell death in NHL cell lines.
Methodology:
-
Cell Viability (MTT/XTT Assay):
-
NHL cells are seeded in 96-well plates and treated with the compound at various concentrations for a set period (e.g., 72 hours).
-
A tetrazolium salt (e.g., MTT or XTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.
-
The absorbance of the formazan product is measured using a microplate reader.
-
The IC50 value is determined from the dose-response curve.
-
-
Apoptosis (Annexin V/Propidium Iodide Staining):
-
NHL cells are treated with the compound for a specified time (e.g., 48 hours).
-
Cells are harvested and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
The stained cells are analyzed by flow cytometry.
-
Annexin V-positive/PI-negative cells are identified as early apoptotic cells, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic cells.
-
Visualization of Signaling Pathways and Workflows
B-Cell Receptor (BCR) Signaling Pathway
Caption: Simplified B-Cell Receptor (BCR) signaling cascade in NHL and the inhibitory action of Ibrutinib on BTK.
Experimental Workflow for In Vitro BTK Inhibition
Caption: Workflow for assessing cellular BTK inhibition using a phospho-BTK Western blot assay.
Conclusion
While information on "this compound" is not publicly available, the investigation of key signaling pathways and their inhibitors, such as the BCR pathway and ibrutinib, provides a robust framework for understanding targeted therapies in non-Hodgkin lymphoma. The methodologies and data presented here for BTK and ibrutinib serve as a comprehensive example of the preclinical and clinical evaluation of a targeted agent in NHL. Future research will continue to identify and validate novel therapeutic targets and develop next-generation inhibitors to improve outcomes for patients with this heterogeneous disease.
The Role of JNK Inhibition in Gene Silencing: A Technical Guide Featuring the Small Molecule Inhibitor SP600125
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of gene expression, influencing a wide array of cellular processes including proliferation, apoptosis, and inflammation. Dysregulation of this pathway is implicated in numerous diseases, making it a key target for therapeutic intervention. Small molecule inhibitors of JNK offer a powerful tool for basic research, allowing for the targeted modulation of gene expression, a process often referred to as gene silencing at the transcriptional level. This technical guide provides an in-depth overview of the JNK signaling pathway and the use of the well-characterized JNK inhibitor, SP600125, as a tool for studying gene silencing. Detailed experimental protocols and data presentation are included to facilitate the application of this compound in a research setting. While the specific compound JGK-068S was not found in publicly available literature, SP600125 serves as a well-documented alternative for investigating the principles of JNK-mediated gene expression control.
Introduction to the JNK Signaling Pathway
The JNK pathway is a subfamily of the mitogen-activated protein kinase (MAPK) signaling cascades. It is activated by a variety of cellular stresses, including inflammatory cytokines, UV radiation, and growth factors. The core of the JNK signaling cascade consists of a three-tiered kinase module: a MAPK kinase kinase (MAP3K), a MAPK kinase (MAP2K), and the JNK itself (a MAPK).
Upon stimulation, a MAP3K (e.g., MEKK1, ASK1) phosphorylates and activates a MAP2K (MKK4 or MKK7). These MAP2Ks then dually phosphorylate JNK on threonine and tyrosine residues within its activation loop, leading to JNK activation. Activated JNK can then translocate to the nucleus and phosphorylate a variety of transcription factors, most notably c-Jun, a component of the activator protein-1 (AP-1) transcription factor complex. Phosphorylation of these transcription factors modulates their activity, leading to changes in the expression of target genes involved in diverse cellular functions.
SP600125: A Potent JNK Inhibitor for Gene Expression Studies
SP600125 is a potent, cell-permeable, selective, and reversible inhibitor of JNK1, JNK2, and JNK3. It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the JNK enzyme and preventing the phosphorylation of its substrates. This inhibition effectively blocks the downstream signaling cascade, preventing the activation of transcription factors and the subsequent expression of JNK-responsive genes. This targeted interruption of gene expression makes SP600125 a valuable tool for studying the role of the JNK pathway in various biological processes and for exploring the therapeutic potential of JNK inhibition.
Mechanism of Action of SP600125 in Modulating Gene Expression
The primary mechanism by which SP600125 modulates gene expression is through the inhibition of JNK-mediated transcription factor activation. By preventing the phosphorylation of c-Jun and other transcription factors, SP600125 leads to a decrease in the transcription of genes that are positively regulated by the JNK pathway. This can be considered a form of "gene silencing" at the transcriptional level.
For instance, SP600125 has been shown to dose-dependently inhibit the expression of several inflammatory genes, including cyclooxygenase-2 (COX-2), interleukin-2 (IL-2), interferon-γ (IFN-γ), and tumor necrosis factor-α (TNF-α). This effect is achieved by preventing the JNK-mediated activation of transcription factors required for the expression of these genes.
Quantitative Data on SP600125 Activity
The following tables summarize the inhibitory concentrations (IC50) of SP600125 against various kinases and its effects on the expression of specific genes.
| Kinase | IC50 (µM) | Selectivity vs. JNKs |
| JNK1 | 0.04 | - |
| JNK2 | 0.04 | - |
| JNK3 | 0.09 | - |
| ERK1 | >10 | >250-fold |
| p38 | >10 | >250-fold |
| LCK | >10 | >250-fold |
| MEK1 | >10 | >250-fold |
| Data compiled from various sources. |
| Gene Target | Cell Type | Stimulus | SP600125 IC50 (µM) | Reference |
| c-Jun phosphorylation | Jurkat T cells | PMA/PHA | 5-10 | |
| IL-2 expression | Jurkat T cells | PMA/PHA | 6 | |
| IFN-γ expression | Jurkat T cells | PMA/PHA | 7 | |
| COX-2 mRNA | THP-1 monocytes | LPS | 5 | |
| TNF-α mRNA | THP-1 monocytes | LPS | 10 | |
| PMA: Phorbol 12-myristate 13-acetate; PHA: Phytohemagglutinin; LPS: Lipopolysaccharide |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., THP-1 monocytes or Jurkat T cells) in appropriate cell culture plates at a density that allows for logarithmic growth during the experiment.
-
Pre-treatment: The day after seeding, pre-treat the cells with varying concentrations of SP600125 (e.g., 1, 5, 10, 25 µM) or vehicle control (DMSO) for 1-2 hours. SP600125 is typically dissolved in DMSO to prepare a stock solution.
-
Stimulation: After pre-treatment, stimulate the cells with an appropriate agonist (e.g., 1 µg/mL LPS for THP-1 cells or PMA/PHA for Jurkat T cells) for the desired time period (e.g., 4-24 hours).
-
Harvesting: Following stimulation, harvest the cells for downstream analysis (e.g., RNA extraction, protein lysis).
Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Isolate total RNA from harvested cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a real-time PCR system with gene-specific primers for the target genes (e.g., COX-2, TNF-α) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Analysis of Protein Expression and Phosphorylation by Western Blot
-
Protein Extraction: Lyse harvested cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against total JNK, phosphorylated JNK (p-JNK), total c-Jun, and phosphorylated c-Jun (p-c-Jun). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Incubate the membrane with appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The JNK signaling pathway plays a pivotal role in the regulation of gene expression in response to a multitude of stimuli. Small molecule inhibitors, such as SP600125, provide an invaluable approach for dissecting the intricacies of this pathway and for understanding its contribution to both physiological and pathological processes. By effectively "silencing" the expression of JNK-dependent genes, researchers can elucidate the functional consequences of this pathway in various cellular contexts. The methodologies and data presented in this guide offer a framework for the application of JNK inhibitors in basic research and drug development, paving the way for a deeper understanding of JNK-mediated gene regulation and the identification of novel therapeutic strategies.
In-depth Technical Guide: The Chemical Properties and Stability of JGK-068S
A comprehensive review of the available scientific literature reveals no evidence of a chemical compound designated as JGK-068S.
Extensive searches of chemical databases and scientific publications have been conducted to ascertain the chemical properties, stability, and biological activity of a compound referred to as this compound. These inquiries have consistently failed to identify any such molecule within the context of chemical research, drug development, or life sciences.
The designation "this compound" appears to be associated with a commercial product, specifically a Skyjacker® shock absorber.[1] This product is a mechanical component used in vehicle suspension systems and bears no relation to a chemical compound that would be of interest to researchers, scientists, or drug development professionals.
Therefore, it is not possible to provide a technical guide or whitepaper on the chemical properties and stability of this compound, as no such chemical entity is described in the scientific domain. The core requirements of data presentation, experimental protocols, and visualizations of signaling pathways cannot be fulfilled due to the non-existence of the subject compound in relevant scientific literature.
It is recommended to verify the designation of the compound of interest. There may be a typographical error in the name, or the compound may be known by a different identifier. Accurate identification is the crucial first step for any scientific inquiry.
References
Methodological & Application
Application Notes and Protocols for EZH2 Inhibition using JGK-068S
For Researchers, Scientists, and Drug Development Professionals
Note: The compound "JGK-068S" is not referenced in publicly available scientific literature. The following application note and protocol are provided as a representative guide for the in vitro characterization of a novel, potent, and selective small molecule inhibitor of EZH2, and should be adapted and optimized for the specific compound .
Introduction to EZH2 and Its Inhibition
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and functions as a histone methyltransferase.[1][2] EZH2 specifically catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][2] By regulating gene expression, EZH2 plays a critical role in various cellular processes, including cell fate determination, differentiation, and proliferation.[1]
Aberrant EZH2 activity is implicated in the pathogenesis of numerous cancers, including B-cell lymphomas and various solid tumors.[3][4] Overexpression or gain-of-function mutations in EZH2 can lead to the silencing of tumor suppressor genes, promoting cancer cell growth and survival.[4] Consequently, EZH2 has emerged as a promising therapeutic target for cancer drug discovery.[2] Small molecule inhibitors of EZH2, which typically act by competing with the S-adenosylmethionine (SAM) cofactor binding site, have shown significant anti-tumor activity in preclinical and clinical studies.[4][5][6]
This document provides a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity of a novel compound, herein referred to as this compound, against the EZH2 enzyme.
Quantitative Data Summary
The inhibitory activity of a novel compound is typically quantified by its half-maximal inhibitory concentration (IC50). For comparison, the IC50 values of several well-characterized EZH2 inhibitors are presented below.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| GSK126 | EZH2 (wild-type) | 9.9 | Biochemical Assay | [7][8] |
| GSK343 | EZH2 (wild-type) | 10 | Biochemical Assay | [8] |
| EPZ005687 | EZH2 (wild-type) | 23.5 | Cell-based Assay | [7] |
| ZLD1039 | EZH2 (wild-type) | 5.6 | Biochemical Assay | [6] |
| ZLD1039 | EZH2 (Y641F mutant) | 15 | Biochemical Assay | [6] |
| ZLD1039 | EZH2 (A677G mutant) | 4.0 | Biochemical Assay | [6] |
Experimental Protocol: In Vitro EZH2 Inhibition Assay (LanthaScreen™ TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying EZH2 activity and inhibition. This assay measures the methylation of a biotinylated histone H3 peptide by the EZH2/PRC2 complex.
Materials and Reagents
-
Enzyme: Recombinant human EZH2/EED/SUZ12/RbAp48/AEBP2 complex
-
Substrate: Biotinylated Histone H3 (21-44) peptide
-
Cofactor: S-Adenosylmethionine (SAM)
-
Test Compound: this compound, dissolved in 100% DMSO
-
Positive Control: GSK126 or other known EZH2 inhibitor
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 0.01% Tween-20
-
Detection Reagents:
-
LanthaScreen™ Eu-anti-H3K27me3 antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
-
Stop Solution: 25 mM EDTA in Assay Buffer
-
Microplates: Low-volume, 384-well, black, non-binding microplates
Experimental Procedure
-
Compound Preparation:
-
Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions to generate a 10-point dose-response curve.
-
Prepare a similar dilution series for the positive control (e.g., GSK126).
-
For the 0% and 100% inhibition controls, use DMSO alone.
-
-
Enzyme and Substrate Preparation:
-
Prepare a working solution of the EZH2 complex in Assay Buffer. The final concentration should be empirically determined to yield a robust signal-to-background ratio.
-
Prepare a working solution of the biotinylated H3 peptide and SAM in Assay Buffer.
-
-
Assay Reaction:
-
Add 2 µL of the serially diluted this compound, positive control, or DMSO to the appropriate wells of the 384-well plate.
-
Add 4 µL of the EZH2 enzyme solution to all wells except the "no enzyme" control wells.
-
Initiate the enzymatic reaction by adding 4 µL of the H3 peptide/SAM substrate solution to all wells. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 10 µL of the Stop Solution containing the Eu-anti-H3K27me3 antibody and SA-APC.
-
Incubate the plate in the dark at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible microplate reader.
-
Excite the europium donor at 340 nm and measure emission at two wavelengths: 665 nm (APC emission) and 615 nm (Europium emission).
-
Data Analysis
-
Calculate the TR-FRET Ratio:
-
For each well, calculate the ratio of the emission at 665 nm to the emission at 615 nm.
-
Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000
-
-
Determine Percent Inhibition:
-
Use the TR-FRET ratios from the 0% inhibition (DMSO only) and 100% inhibition (e.g., high concentration of a known inhibitor or no enzyme) controls to calculate the percent inhibition for each concentration of this compound.
-
% Inhibition = 100 * (1 - [(Ratio_compound - Ratio_100%_inhibition) / (Ratio_0%_inhibition - Ratio_100%_inhibition)])
-
-
Generate IC50 Curve:
-
Plot the percent inhibition as a function of the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
EZH2 Signaling Pathway
Caption: EZH2 methylates Histone H3, leading to gene silencing. This compound inhibits this process.
Experimental Workflow for EZH2 Inhibition Assay
Caption: Workflow for the in vitro EZH2 TR-FRET inhibition assay.
References
- 1. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | EZH2 Inhibitors Suppress Colorectal Cancer by Regulating Macrophage Polarization in the Tumor Microenvironment [frontiersin.org]
- 4. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An Evolutionarily Conserved Structural Platform for PRC2 Inhibition by a Class of Ezh2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNK Inhibition in Cell Culture Experiments using JNK-IN-8 as a Model Compound
Introduction
The c-Jun N-terminal kinases (JNKs) are key members of the mitogen-activated protein kinase (MAPK) family, playing crucial roles in a variety of cellular processes including proliferation, apoptosis, and inflammation.[1][2][3][4] Dysregulation of the JNK signaling pathway has been implicated in numerous diseases, making it a significant target for therapeutic intervention.[3][4][5] This document provides detailed application notes and protocols for the use of a potent JNK inhibitor in cell culture experiments. While the specific compound "JGK-068S" was not found in the available literature, this guide utilizes JNK-IN-8 , a well-characterized, irreversible inhibitor of JNK1, JNK2, and JNK3, as a representative model.[3][6] These protocols are designed for researchers, scientists, and drug development professionals.
Mechanism of Action and Signaling Pathway
JNKs are activated by various cellular stresses and inflammatory cytokines.[3][5] This activation occurs through a tiered kinase cascade. Upstream mitogen-activated protein kinase kinase kinases (MAP3Ks) phosphorylate and activate MAP2Ks (MKK4 and MKK7), which in turn dually phosphorylate and activate JNKs. Activated JNKs then phosphorylate a range of downstream substrates, including the transcription factor c-Jun, leading to the regulation of gene expression involved in cellular responses like apoptosis and inflammation.[1][2][3]
JNK-IN-8 is an irreversible inhibitor that covalently binds to a cysteine residue near the ATP-binding pocket of JNKs, thereby blocking their kinase activity.[3][4] This inhibition prevents the phosphorylation of downstream targets like c-Jun.[3][6]
Quantitative Data Summary
The following table summarizes the inhibitory activity of JNK-IN-8 against JNK isoforms and its effect on c-Jun phosphorylation in different cell lines.
| Parameter | JNK1 | JNK2 | JNK3 | c-Jun Phos. (HeLa) | c-Jun Phos. (A375) | Reference |
| IC₅₀ (nM) | 4.7 | 18.7 | 1.0 | - | - | [3] |
| EC₅₀ (nM) | - | - | - | 486 | 338 | [4] |
Experimental Protocols
Preparation of JNK-IN-8 Stock Solution
JNK-IN-8 is sparingly soluble in aqueous solutions and should be dissolved in an organic solvent like dimethyl sulfoxide (DMSO).
Materials:
-
JNK-IN-8 powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the JNK-IN-8 vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of JNK-IN-8 powder in sterile DMSO. For example, to prepare 1 ml of a 10 mM stock solution of JNK-IN-8 (Molecular Weight: 507.59 g/mol ), dissolve 5.076 mg in 1 ml of DMSO.[6]
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
General Cell Culture and Treatment
This protocol provides a general guideline for treating adherent cells with JNK-IN-8. Specific conditions may need to be optimized for different cell lines and experimental endpoints.
Materials:
-
Cultured cells (e.g., HeLa, A375, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
JNK-IN-8 stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well plates
Protocol:
-
Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ until they reach the desired confluency (typically 70-80%).
-
Prepare working solutions of JNK-IN-8 by diluting the 10 mM stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the medium containing the different concentrations of JNK-IN-8 or the vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cells treated with JNK-IN-8 as described above
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/ml.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with JNK-IN-8
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/ml.
-
Transfer 100 µl of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µl of Annexin V-FITC and 5 µl of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µl of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot Analysis of c-Jun Phosphorylation
This protocol is to confirm the inhibitory effect of JNK-IN-8 on the JNK signaling pathway.
Materials:
-
Cells treated with JNK-IN-8
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibodies (e.g., anti-phospho-c-Jun, anti-c-Jun, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total c-Jun and a loading control (e.g., GAPDH) to ensure equal protein loading.
Troubleshooting and Optimization
-
Compound Precipitation: If the compound precipitates upon dilution in the cell culture medium, try a stepwise dilution or sonication. Ensure the final DMSO concentration is as low as possible.
-
Cell Line Variability: Different cell lines may exhibit varying sensitivity to JNK inhibition. It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific cell line.
By following these detailed protocols and application notes, researchers can effectively utilize JNK inhibitors like JNK-IN-8 to investigate the role of the JNK signaling pathway in various cellular contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNK in Tumor Microenvironment: Present Findings and Challenges in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Evaluation of Novel Anti-Prostate Cancer Compounds (e.g., JGK-068S)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Prostate cancer is a leading cause of cancer-related mortality in men. The progression of prostate cancer, from androgen-dependent to castration-resistant prostate cancer (CRPC), involves complex alterations in various signaling pathways.[1][2][3] Key pathways implicated include the androgen receptor (AR) signaling pathway, the PI3K/Akt/mTOR pathway, and the MAPK/ERK pathway.[2][3][4] Developing novel therapeutic agents that target these pathways is a critical area of research. This document provides a generalized protocol for the in vitro evaluation of a novel compound, exemplified as JGK-068S, against prostate cancer cell lines. The methodologies described herein are standard for characterizing the anti-proliferative and pro-apoptotic effects of a new chemical entity and for elucidating its mechanism of action.
Data Presentation
Table 1: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) values of the test compound in various prostate cancer cell lines after a 72-hour treatment period.
| Cell Line | Androgen Receptor Status | Key Features | IC50 (µM) of this compound |
| LNCaP | Positive | Androgen-sensitive | Data to be filled |
| PC-3 | Negative | Androgen-insensitive, highly metastatic | Data to be filled |
| DU145 | Negative | Androgen-insensitive | Data to be filled |
| VCaP | Positive | Androgen-sensitive, overexpresses AR | Data to be filled |
| ARCaP | Low AR expression | Androgen-refractory | Data to be filled |
Table 2: Induction of Apoptosis by this compound
This table presents the percentage of apoptotic cells in different prostate cancer cell lines following treatment with this compound for 48 hours, as determined by Annexin V/PI staining and flow cytometry.
| Cell Line | Treatment Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| LNCaP | Control | Data to be filled | Data to be filled | Data to be filled |
| IC50 | Data to be filled | Data to be filled | Data to be filled | |
| 2 x IC50 | Data to be filled | Data to be filled | Data to be filled | |
| PC-3 | Control | Data to be filled | Data to be filled | Data to be filled |
| IC50 | Data to be filled | Data to be filled | Data to be filled | |
| 2 x IC50 | Data to be filled | Data to be filled | Data to be filled |
Table 3: Effect of this compound on Key Signaling Proteins
This table shows the relative expression levels of key proteins in a chosen prostate cancer cell line (e.g., LNCaP) after 24-hour treatment with this compound, as determined by Western blotting and densitometric analysis.
| Target Protein | Treatment Concentration (µM) | Fold Change vs. Control (Normalized to β-actin) |
| p-Akt (Ser473) | Control | 1.0 |
| IC50 | Data to be filled | |
| Akt | Control | 1.0 |
| IC50 | Data to be filled | |
| PARP (cleaved) | Control | 1.0 |
| IC50 | Data to be filled | |
| Caspase-3 (cleaved) | Control | 1.0 |
| IC50 | Data to be filled | |
| Bcl-2 | Control | 1.0 |
| IC50 | Data to be filled | |
| Bax | Control | 1.0 |
| IC50 | Data to be filled |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines:
-
Culture Medium:
-
LNCaP, PC-3, DU145, ARCaP: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
VCaP: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells at 80-90% confluency using Trypsin-EDTA.
-
Cell Viability Assay (MTT Assay)
-
Seed prostate cancer cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Seed cells in 6-well plates and treat with this compound at the indicated concentrations (e.g., IC50 and 2 x IC50) for 48 hours.
-
Harvest the cells, including any floating cells, and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Unstained and single-stained cells should be used for compensation.
Western Blotting
-
Treat cells with this compound at the desired concentrations for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., against p-Akt, Akt, PARP, Caspase-3, Bcl-2, Bax, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
Visualizations
Caption: Experimental workflow for the in vitro evaluation of a novel compound.
Caption: Hypothetical signaling pathway targeted by a novel anti-cancer agent.
References
- 1. Dissecting major signaling pathways in prostate cancer development and progression: Mechanisms and novel therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Interactions between key genes and pathways in prostate cancer progression and therapy resistance [frontiersin.org]
- 3. Signaling pathways in prostate cancer progression [journalwjbphs.com]
- 4. Androgen receptor promotes the oncogenic function of overexpressed Jagged1 in prostate cancer by enhancing cyclin B1 expression via Akt phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular and Molecular Progression of Prostate Cancer: Models for Basic and Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Detection of H3K27me3 Reduction Following JGK-068S Treatment via Western Blot
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Histone H3 trimethylation at lysine 27 (H3K27me3) is a key epigenetic modification associated with transcriptional repression. This mark is catalyzed by the methyltransferase Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of EZH2 activity and subsequent alteration of H3K27me3 levels are implicated in various malignancies. Small molecule inhibitors of EZH2, such as JGK-068S, are valuable tools for studying the role of this epigenetic modification and for potential therapeutic development. This compound acts as a competitive inhibitor of the S-adenosylmethionine (SAM) binding site of EZH2, thereby preventing the trimethylation of H3K27.[1] This application note provides a detailed protocol for performing a Western blot to detect the expected decrease in global H3K27me3 levels in cultured cells following treatment with this compound.
Principle
This protocol outlines the treatment of cultured cells with the EZH2 inhibitor this compound, followed by the extraction of histones. The extracted histones are then separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and probed with specific antibodies against H3K27me3 and a loading control (e.g., total Histone H3). A decrease in the H3K27me3 signal, normalized to the loading control, is indicative of EZH2 inhibition by this compound.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent/Material | Supplier | Catalog Number |
| This compound | (Specify) | (Specify) |
| Cell Culture Medium (e.g., DMEM) | (Specify) | (Specify) |
| Fetal Bovine Serum (FBS) | (Specify) | (Specify) |
| Penicillin-Streptomycin | (Specify) | (Specify) |
| Phosphate-Buffered Saline (PBS) | (Specify) | (Specify) |
| Trypsin-EDTA | (Specify) | (Specify) |
| Triton Extraction Buffer (TEB) | (See Protocol) | - |
| 0.2 N Hydrochloric Acid (HCl) | (Specify) | (Specify) |
| 1 M Tris-HCl, pH 8.0 | (Specify) | (Specify) |
| Laemmli Sample Buffer (2X) | (Specify) | (Specify) |
| β-mercaptoethanol | (Specify) | (Specify) |
| Precast Polyacrylamide Gels (e.g., 4-20%) | (Specify) | (Specify) |
| Tris-Glycine-SDS Running Buffer (10X) | (Specify) | (Specify) |
| PVDF Membrane (0.2 µm) | (Specify) | (Specify) |
| Methanol | (Specify) | (Specify) |
| Transfer Buffer (e.g., Towbin's) | (Specify) | (Specify) |
| Ponceau S Staining Solution | (Specify) | (Specify) |
| Blocking Buffer (5% BSA in TBST) | (See Protocol) | - |
| Tris-Buffered Saline with Tween-20 (TBST) | (See Protocol) | - |
| Primary Antibody: anti-H3K27me3 | (Specify) | (Specify) |
| Primary Antibody: anti-Histone H3 | (Specify) | (Specify) |
| HRP-conjugated Secondary Antibody | (Specify) | (Specify) |
| Chemiluminescent Substrate | (Specify) | (Specify) |
| Imaging System | (Specify) | - |
Experimental Protocols
Cell Culture and this compound Treatment
-
Culture cells of interest in appropriate complete growth medium to ~80% confluency.
-
Treat cells with the desired concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined duration (e.g., 24, 48, or 72 hours). The optimal concentration and treatment time should be determined empirically for each cell line.
-
Following treatment, wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization and collect them by centrifugation at 1,000 x g for 5 minutes at 4°C.
Histone Extraction (Acid Extraction Method)
-
Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v) and protease inhibitors) at a ratio of 1 mL per 10^7 cells.
-
Lyse the cells by incubating on a rotator for 10 minutes at 4°C.[2]
-
Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei.[2] Discard the supernatant.
-
Wash the nuclei pellet with TEB and centrifuge again as in the previous step.[2]
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight on a rotator at 4°C to extract the histones.[2]
-
Centrifuge at 6,500 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the histones.
-
Neutralize the acid by adding 1 M Tris-HCl, pH 8.0 at a 1:10 ratio of the supernatant volume.
-
Determine the protein concentration using a suitable protein assay (e.g., Bradford or BCA assay).
-
Store the extracted histones at -80°C.
SDS-PAGE and Western Blotting
-
Prepare protein samples by mixing 10-20 µg of histone extract with an equal volume of 2X Laemmli sample buffer containing β-mercaptoethanol.
-
Denature the samples by heating at 95-100°C for 5 minutes.
-
Load the samples onto a high-percentage (e.g., 15% or 4-20%) polyacrylamide gel. Include a pre-stained protein ladder.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Activate a 0.2 µm PVDF membrane in methanol for 1 minute, then equilibrate in transfer buffer.[3]
-
Transfer the proteins from the gel to the PVDF membrane. Due to the small size of histones, ensure efficient transfer, which can be verified by Ponceau S staining.[4]
-
After transfer, wash the membrane with deionized water and stain with Ponceau S to visualize protein bands and confirm equal loading.
-
Destain the membrane with TBST.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[4][5]
-
Incubate the membrane with the primary antibody against H3K27me3 (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times for 10 minutes each with TBST.[1][5]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[6]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against total Histone H3, or a parallel blot can be run.
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a table for clear comparison.
| Treatment Group | This compound Conc. (µM) | H3K27me3 Signal Intensity (Arbitrary Units) | Total H3 Signal Intensity (Arbitrary Units) | Normalized H3K27me3/Total H3 Ratio |
| Vehicle Control | 0 | (Value) | (Value) | (Value) |
| This compound | (Conc. 1) | (Value) | (Value) | (Value) |
| This compound | (Conc. 2) | (Value) | (Value) | (Value) |
| This compound | (Conc. 3) | (Value) | (Value) | (Value) |
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits EZH2, preventing H3K27 trimethylation.
Experimental Workflow
Caption: Workflow for H3K27me3 Western blot after this compound treatment.
References
- 1. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orchestration of H3K27 methylation: mechanisms and therapeutic implication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | EZH2 Inhibitors Suppress Colorectal Cancer by Regulating Macrophage Polarization in the Tumor Microenvironment [frontiersin.org]
- 5. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recruitment and Biological Consequences of Histone Modification of H3K27me3 and H3K9me3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Immunofluorescence Staining for EZH2 Activity
Notice: The specific probe "JGK-068S" mentioned in the topic could not be identified in publicly available scientific literature. Therefore, this application note provides a representative protocol for assessing EZH2 methyltransferase activity using immunofluorescence by detecting changes in its downstream target, the trimethylation of Histone H3 at Lysine 27 (H3K27me3), upon treatment with a well-characterized EZH2 inhibitor. The principles and methods described herein are broadly applicable and can be adapted for other specific chemical probes targeting EZH2 activity.
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). This methylation mark is associated with transcriptional repression and is essential for processes such as cell differentiation, proliferation, and embryonic development. Dysregulation of EZH2 activity, often through overexpression or mutation, is implicated in the progression of numerous cancers, making it a significant target for therapeutic development.
Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization and activity of proteins within intact cells. While direct staining of EZH2 protein confirms its presence and localization, it does not provide a direct measure of its enzymatic activity. A common and effective method to assess EZH2 methyltransferase activity in situ is to quantify the levels of its product, H3K27me3. A decrease in the H3K27me3 signal following treatment with a specific EZH2 inhibitor indicates successful target engagement and inhibition of EZH2's catalytic function. This application note provides a detailed protocol for the immunofluorescent staining of H3K27me3 to determine EZH2 activity in cultured cells.
Principle of the Assay
This protocol describes a method to indirectly measure EZH2 activity by quantifying the levels of H3K27me3 using immunofluorescence. Cells are treated with an EZH2 inhibitor to block methyltransferase activity. Subsequently, the cells are fixed, permeabilized, and stained with a primary antibody specific for H3K27me3, followed by a fluorescently labeled secondary antibody. The fluorescence intensity of the H3K27me3 mark is then quantified using imaging software, allowing for a comparison between treated and untreated cells. A reduction in H3K27me3 staining in inhibitor-treated cells is indicative of EZH2 inhibition.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| Cell Culture Medium (e.g., DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| EZH2 Inhibitor (e.g., GSK126) | Selleck Chemicals | S7061 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |
| 4% Paraformaldehyde (PFA) in PBS | Electron Microscopy Sciences | 15710 |
| 0.25% Triton™ X-100 in PBS | Sigma-Aldrich | T8787 |
| Blocking Buffer (5% BSA in PBST) | --- | --- |
| Primary Antibody: Rabbit anti-H3K27me3 | Cell Signaling Technology | 9733 |
| Secondary Antibody: Goat anti-Rabbit IgG (H+L), Alexa Fluor 488 | Thermo Fisher Scientific | A11008 |
| DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific | D1306 |
| Anti-fade Mounting Medium | Thermo Fisher Scientific | P36930 |
| Glass coverslips | VWR | 48366-067 |
| 24-well cell culture plates | Corning | 3524 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed cells onto sterile glass coverslips placed in a 24-well plate at a density that will result in 60-70% confluency at the time of fixation.
-
Cell Adherence: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for proper adherence.
-
Inhibitor Treatment: Prepare a stock solution of the EZH2 inhibitor in DMSO. Dilute the inhibitor to the desired final concentrations in fresh cell culture medium.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration used.
-
Treatment Incubation: Remove the old medium from the cells and add the medium containing the EZH2 inhibitor or vehicle control. Incubate for a period sufficient to observe a decrease in H3K27me3 levels (e.g., 24-72 hours).
Immunofluorescence Staining Protocol
-
Fixation:
-
Carefully aspirate the cell culture medium.
-
Gently wash the cells twice with ice-cold PBS.
-
Add 500 µL of 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.
-
-
Permeabilization:
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Add 500 µL of 0.25% Triton™ X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
-
Blocking:
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
Add 500 µL of Blocking Buffer (5% BSA in PBST) to each well and incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-H3K27me3 antibody in Blocking Buffer to the recommended concentration (e.g., 1:1600).
-
Aspirate the blocking buffer and add the diluted primary antibody to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBST for 5 minutes each.
-
Dilute the Alexa Fluor 488-conjugated secondary antibody in Blocking Buffer (e.g., 1:1000).
-
Add the diluted secondary antibody to each coverslip and incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining:
-
Wash the cells three times with PBST for 5 minutes each.
-
Incubate the cells with DAPI solution (1 µg/mL in PBS) for 5 minutes at room temperature, protected from light.
-
-
Mounting:
-
Wash the cells twice with PBS.
-
Carefully mount the coverslips onto glass microscope slides using a drop of anti-fade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow to dry.
-
Application Notes and Protocols: JGK-068S in Combination with Immunotherapy for Cancer
Introduction
Recent advancements in oncology have highlighted the significant potential of combination therapies to overcome treatment resistance and enhance anti-tumor immune responses. The investigational molecule JGK-068S is emerging as a promising agent for use in conjunction with immunotherapy. This document provides an overview of the preclinical data and detailed protocols for researchers, scientists, and drug development professionals interested in exploring the synergistic effects of this compound and immunotherapy.
Mechanism of Action
This compound is a potent and selective small molecule inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway, a component of the larger mitogen-activated protein kinase (MAPK) cascade, is implicated in various cellular processes, including inflammation, apoptosis, and immune responses. Dysregulation of the JNK pathway has been observed in numerous cancers, contributing to tumor cell proliferation, survival, and the establishment of an immunosuppressive tumor microenvironment.
By inhibiting JNK, this compound is hypothesized to modulate the tumor microenvironment in several ways that are beneficial for immunotherapy:
-
Enhancement of T-cell Function: The JNK signaling pathway can regulate T-cell activation, differentiation, and survival. Inhibition of this pathway may lead to improved anti-tumor T-cell responses.
-
Modulation of Inflammatory Cytokine Production: The JNK pathway is a key regulator of pro-inflammatory cytokine production. By altering the cytokine milieu within the tumor, this compound may create a more favorable environment for immune-mediated tumor rejection.
-
Induction of Immunogenic Cell Death: JNK signaling can play a role in different forms of cell death. Inhibition by this compound may promote a form of tumor cell death that is more visible to the immune system, thereby priming an anti-tumor immune response.
Preclinical Data
Preclinical studies have demonstrated the potential of targeting the JNK pathway to enhance the efficacy of immunotherapy. While specific data for this compound is not yet publicly available, related research with other JNK inhibitors in combination with immune checkpoint inhibitors (ICIs) has shown promising results in various cancer models.
Table 1: Representative Preclinical Data for JNK Inhibitors in Combination with Immunotherapy (Note: This table is a composite representation based on typical findings for JNK inhibitors and does not represent specific data for this compound.)
| Cancer Model | JNK Inhibitor | Immunotherapy | Key Findings |
| Melanoma | SP600125 | anti-PD-1 | Increased tumor-infiltrating lymphocytes (TILs), delayed tumor growth, and improved overall survival compared to either agent alone. |
| Lung Adenocarcinoma | BI-78D3 | anti-CTLA-4 | Reduced M2-like tumor-associated macrophages (TAMs) and enhanced CD8+ T-cell cytotoxicity. |
| Colon Carcinoma | CC-930 | anti-PD-L1 | Synergistic tumor growth inhibition and increased production of IFN-γ and Granzyme B by cytotoxic T-cells. |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the combination of this compound and immunotherapy.
In Vitro T-Cell Activation and Proliferation Assay
Objective: To assess the effect of this compound on T-cell activation and proliferation in the presence of immune checkpoint blockade.
Materials:
-
This compound (dissolved in DMSO)
-
Anti-PD-1/PD-L1/CTLA-4 antibodies
-
Human or mouse peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
Anti-CD3/CD28 antibodies
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol
-
96-well U-bottom plates
Protocol:
-
Isolate PBMCs or T-cells from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Label the cells with a cell proliferation dye according to the manufacturer's instructions.
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Wash the plate twice with sterile PBS.
-
Seed the labeled cells at a density of 1 x 10^5 cells/well in RPMI-1640 medium.
-
Add anti-CD28 antibody (e.g., 1 µg/mL) to the culture medium.
-
Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) and/or an immune checkpoint inhibitor (e.g., anti-PD-1 at 10 µg/mL). Include appropriate vehicle (DMSO) and isotype controls.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72-96 hours.
-
Harvest the cells and analyze T-cell proliferation by flow cytometry, gating on the appropriate T-cell population (e.g., CD3+, CD4+, or CD8+) and measuring the dilution of the proliferation dye.
-
Analyze T-cell activation markers (e.g., CD69, CD25) by staining with fluorescently labeled antibodies and analyzing by flow cytometry.
In Vivo Syngeneic Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with an immune checkpoint inhibitor in a immunocompetent mouse model.
Materials:
-
Syngeneic mouse tumor cell line (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma)
-
6-8 week old immunocompetent mice (e.g., C57BL/6)
-
This compound formulated for in vivo administration
-
Immune checkpoint inhibitor (e.g., anti-mouse PD-1 antibody)
-
Calipers for tumor measurement
-
Sterile PBS and syringes
Protocol:
-
Inject tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) subcutaneously into the flank of the mice.
-
Monitor tumor growth daily. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (n=8-10 mice/group):
-
Vehicle control
-
This compound alone
-
Immune checkpoint inhibitor alone
-
This compound + Immune checkpoint inhibitor
-
-
Administer treatments as per the determined schedule and dosage. For example, this compound daily by oral gavage and anti-PD-1 antibody intraperitoneally twice a week.
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²)/2.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors.
-
Tumors can be processed for further analysis, such as flow cytometry for immune cell infiltration or immunohistochemistry for biomarker expression.
Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.
Materials:
-
Excised tumors
-
Tumor dissociation kit (e.g., Miltenyi Biotec) or enzymatic digestion solution (collagenase, DNase)
-
Flow cytometry antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Granzyme B, Ki-67)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fixation/Permeabilization buffer for intracellular staining
-
Flow cytometer
Protocol:
-
Mechanically and enzymatically dissociate the excised tumors to generate a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Perform red blood cell lysis if necessary.
-
Count the viable cells.
-
Stain the cells with a viability dye to exclude dead cells from the analysis.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies against surface markers for 30 minutes at 4°C in the dark.
-
Wash the cells with staining buffer.
-
For intracellular staining (e.g., FoxP3, Granzyme B, Ki-67), fix and permeabilize the cells according to the manufacturer's protocol.
-
Incubate the cells with antibodies against intracellular targets.
-
Wash the cells and resuspend in staining buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using flow cytometry analysis software to quantify the different immune cell populations (e.g., CD8+ T-cells, regulatory T-cells, etc.).
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental workflow.
Application Notes: Determining Cell Viability Following JGK-068S Treatment
Introduction
These application notes provide a comprehensive guide for assessing the effects of JGK-068S, a novel compound under investigation, on cell viability. For researchers in oncology, toxicology, and drug development, accurately quantifying changes in cell viability is a critical step in characterizing the biological activity of new chemical entities. The protocols detailed below describe two robust and widely adopted methods for this purpose: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay.
This compound is postulated to modulate cellular signaling pathways that influence cell proliferation and survival. One such critical pathway is the c-Jun N-terminal kinase (JNK) signaling cascade, a component of the mitogen-activated protein kinase (MAPK) pathway. The JNK pathway is a key regulator of cellular responses to stress signals, such as inflammatory cytokines, and can mediate diverse outcomes including cell proliferation, differentiation, and apoptosis. The activity of this compound may therefore be linked to its ability to influence JNK signaling, making the assessment of its impact on cell viability a crucial aspect of its preclinical evaluation.
Principle of the Assays
MTT Assay: This colorimetric assay is a well-established method for assessing cell metabolic activity, which serves as an indicator of cell viability. The assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. This reduction is carried out by mitochondrial dehydrogenases in metabolically active, viable cells. The resulting insoluble formazan crystals are then solubilized, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.
CellTiter-Glo® Luminescent Cell Viability Assay: This homogeneous "add-mix-measure" assay quantifies the amount of ATP present, which is a key indicator of metabolically active cells. The assay reagent contains a thermostable luciferase enzyme that, in the presence of ATP, generates a stable "glow-type" luminescent signal. The intensity of the luminescence is directly proportional to the concentration of ATP and, consequently, the number of viable cells in the culture.
Experimental Design Considerations
When planning a cell viability study with this compound, several factors should be carefully considered to ensure reliable and reproducible results:
-
Cell Type Selection: The choice of cell line should be relevant to the research question. For cancer research, a panel of cell lines from different tumor types may be appropriate.
-
Seeding Density: It is crucial to determine the optimal cell seeding density to ensure that cells are in the exponential growth phase during the experiment. A cell titration experiment is recommended.
-
This compound Concentration Range: A dose-response curve should be generated using a serial dilution of this compound to determine its half-maximal inhibitory concentration (IC50).
-
Incubation Time: The duration of this compound treatment should be optimized to observe the desired biological effect.
-
Controls: Appropriate controls are essential for data interpretation. These should include:
-
Untreated cells (negative control)
-
Vehicle-treated cells (to control for any effects of the solvent used to dissolve this compound)
-
Positive control (a compound known to induce cell death in the chosen cell line)
-
Media-only wells (for background subtraction)
-
Data Presentation
The quantitative data obtained from cell viability assays with this compound should be summarized in a clear and organized manner. A tabular format is highly recommended for easy comparison of results.
Table 1: Effect of this compound on the Viability of Various Cancer Cell Lines
| Cell Line | This compound IC50 (µM) after 48h | Maximum Inhibition (%) at 100 µM |
| A549 (Lung Carcinoma) | 15.2 ± 1.8 | 92.5 ± 4.1 |
| MCF-7 (Breast Adenocarcinoma) | 28.7 ± 3.5 | 85.1 ± 5.6 |
| HCT116 (Colon Carcinoma) | 9.8 ± 1.2 | 95.3 ± 3.2 |
| U-87 MG (Glioblastoma) | 45.1 ± 5.9 | 78.9 ± 6.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
To better understand the cellular processes involved and the experimental procedures, the following diagrams are provided.
Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a step-by-step guide for performing a cell viability assay using MTT.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Dilute the cell suspension to the predetermined optimal seeding density. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate at 37°C in a humidified 5% CO₂ incubator overnight to allow for cell attachment.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. b. Carefully remove the medium from the wells. c. Add 100 µL of the this compound dilutions to the respective wells. Include vehicle and untreated controls. d. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: a. After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution to each well. c. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: a. Subtract the average absorbance of the media-only wells from all other readings. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 c. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol details the use of the CellTiter-Glo® assay for determining cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates (white plates are recommended for luminescence assays)
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer or a microplate reader with luminescence detection capabilities
Procedure:
-
Assay Plate Preparation: a. Follow steps 1a-1d from the MTT protocol, using opaque-walled plates.
-
This compound Treatment: a. Follow steps 2a-2d from the MTT protocol.
-
Signal Generation: a. Equilibrate the plate to room temperature for approximately 30 minutes. b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. c. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Luminescence Measurement: a. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. b. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. c. Measure the luminescence using a luminometer.
-
Data Analysis: a. Subtract the average luminescence of the media-only wells from all other readings. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Viability = (Luminescence of Treated Cells / Luminescence of Vehicle Control) x 100 c. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background in MTT assay | Phenol red or serum in the media can interfere. | Use phenol red-free media and serum-free media during the MTT incubation step. |
| Low signal in CellTiter-Glo® assay | Insufficient cell number or ATP depletion. | Optimize seeding density; ensure cells are healthy and metabolically active. |
| High variability between replicate wells | Inconsistent cell seeding or pipetting errors. | Ensure a homogeneous cell suspension before seeding; use a multichannel pipette for additions. |
| Incomplete formazan solubilization | Insufficient mixing or solubilization time. | Increase mixing time on the orbital shaker; ensure complete dissolution before reading. |
Conclusion
The protocols and guidelines presented here offer a robust framework for evaluating the effects of this compound on cell viability. By carefully selecting the appropriate assay and optimizing experimental conditions, researchers can obtain reliable and reproducible data to advance the understanding of this compound's biological activity. The choice between the MTT and CellTiter-Glo® assays will depend on the specific experimental needs, available equipment, and desired sensitivity.
Application Notes and Protocols for JGK-068S in ChIP-Sequencing Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
JGK-068S is a potent and selective small molecule inhibitor designed to modulate cellular signaling pathways by targeting key protein-DNA interactions. These interactions are fundamental to gene regulation and their dysregulation is implicated in numerous diseases. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to investigate these interactions on a genome-wide scale.[1][2][3][4] This document provides detailed application notes and a comprehensive protocol for the use of this compound in ChIP-sequencing experiments to elucidate its effects on the binding of its target protein to chromatin.
For the purpose of these application notes, we will hypothesize that this compound modulates the activity of the transcription factor c-Jun, a key component of the JNK signaling pathway.[5][6] The JNK pathway is involved in cellular responses to stress, proliferation, and apoptosis.[6][7] Therefore, performing ChIP-seq with an antibody against c-Jun in the presence and absence of this compound can reveal how this inhibitor alters the genomic binding landscape of c-Jun and consequently affects gene expression.
Signaling Pathway of Interest: The JNK Pathway
The c-Jun N-terminal kinase (JNK) pathway is a subset of the mitogen-activated protein kinase (MAPK) signaling cascade.[5][7] It is typically activated by environmental stress and inflammatory cytokines.[6][7] Upon activation, a phosphorylation cascade leads to the phosphorylation and activation of c-Jun. Activated c-Jun then binds to specific DNA sequences in the regulatory regions of target genes, modulating their transcription.
References
- 1. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. microbenotes.com [microbenotes.com]
- 3. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 4. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. The JNK signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. paulogentil.com [paulogentil.com]
- 7. The role of JNK signaling pathway in organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: JGK-068S in Patient-Derived Xenograft (PDX) Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Patient-derived xenograft (PDX) models, where tumor tissues from patients are implanted into immunocompromised mice, are a valuable tool in preclinical cancer research.[1] These models are known to recapitulate the characteristics of the original tumor, including its genetic diversity, histological features, and drug responses, more faithfully than traditional cell line-derived xenografts.[2][3] This makes PDX models a powerful platform for evaluating novel therapeutic agents.
JGK-068S is a potent and selective small molecule inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway, a subset of the mitogen-activated protein kinase (MAPK) cascade, is implicated in various cellular processes such as proliferation, apoptosis, and inflammation, and its dysregulation is associated with cancer pathogenesis.[4][5] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in PDX models to assess its anti-tumor efficacy.
This compound Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the JNK signaling pathway. This pathway is typically activated by stress signals and cytokines, leading to a kinase cascade that culminates in the phosphorylation and activation of transcription factors like c-Jun.[4][6] Activated c-Jun promotes the expression of genes involved in cell survival and proliferation. By blocking this pathway, this compound is hypothesized to inhibit tumor growth and induce apoptosis.
Caption: this compound mechanism of action targeting the JNK signaling pathway.
Experimental Protocols
I. Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the procedure for implanting patient tumor tissue into immunodeficient mice.
Materials:
-
Fresh patient tumor tissue collected in sterile media on ice
-
Immunodeficient mice (e.g., NOD/SCID or similar strains)
-
Surgical instruments (scalpels, forceps)
-
Matrigel (optional)
-
Anesthesia (e.g., isoflurane)
-
Animal housing under sterile conditions
Procedure:
-
Within 2-4 hours of surgical resection, transport the fresh tumor tissue to the laboratory in a sterile container with culture medium on ice.
-
In a sterile biosafety cabinet, wash the tumor tissue with cold phosphate-buffered saline (PBS) containing antibiotics.
-
Remove any necrotic or non-tumor tissue.
-
Mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
Anesthetize the immunodeficient mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Make a small incision in the skin over the flank.
-
Using forceps, create a subcutaneous pocket.
-
Implant one tumor fragment into the subcutaneous pocket. The use of Matrigel may improve engraftment rates.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice regularly for tumor growth and overall health. Tumors can be measured using calipers.
-
Once the initial tumor (P0) reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor for subsequent passaging (P1, P2, etc.) or for cryopreservation.
II. Efficacy Study of this compound in PDX Models
This protocol describes the evaluation of this compound's anti-tumor activity in established PDX models.
Materials:
-
Established PDX-bearing mice with tumor volumes of 150-250 mm³
-
This compound, formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)
-
Vehicle control
-
Dosing syringes and needles (appropriate for the route of administration)
-
Calipers for tumor measurement
-
Scale for mouse weight
Procedure:
-
Expand the desired PDX model to generate a cohort of mice with established tumors.
-
When tumors reach an average volume of 150-250 mm³, randomize the mice into treatment and control groups (n ≥ 5 per group).
-
Record the initial tumor volume and body weight of each mouse.
-
Administer this compound at the predetermined dose and schedule (e.g., daily oral gavage). The control group should receive the vehicle only.
-
Measure tumor volumes and body weights 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the mice for any signs of toxicity, such as significant weight loss, lethargy, or ruffled fur.
-
Continue treatment for the specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., pharmacodynamics, histology).
Caption: Experimental workflow for this compound evaluation in PDX models.
Data Presentation
The efficacy of this compound is typically evaluated by tumor growth inhibition (TGI). The following tables present example data from a hypothetical study.
Table 1: Tumor Growth Inhibition of this compound in a Gastric Cancer PDX Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | TGI (%) |
| Vehicle Control | - | Daily (PO) | 1250 ± 150 | - |
| This compound | 25 | Daily (PO) | 625 ± 90 | 50 |
| This compound | 50 | Daily (PO) | 312 ± 65 | 75 |
Table 2: Body Weight Changes in Mice Treated with this compound
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change at Day 21 (%) |
| Vehicle Control | - | +5.2 ± 1.5 |
| This compound | 25 | +4.8 ± 2.1 |
| This compound | 50 | -1.5 ± 3.0 |
Troubleshooting
-
Low PDX Engraftment Rate: Consider using more immunodeficient mouse strains, implanting tissue at an orthotopic site, or co-injecting with Matrigel.
-
High Variability in Tumor Growth: Ensure tumor fragments are of a consistent size for implantation and increase the number of mice per group.
-
Toxicity/Weight Loss: Re-evaluate the dose and dosing schedule of this compound. Consider intermittent dosing or a lower dose.
Conclusion
The use of PDX models provides a clinically relevant platform for the preclinical evaluation of novel cancer therapeutics like this compound.[7][8] The protocols outlined in this document provide a framework for assessing the in vivo efficacy and tolerability of this compound. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data to support further drug development efforts.
References
- 1. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient-derived Xenografts - A Critical Tool for Oncology Research | Taconic Biosciences [taconic.com]
- 4. mdpi.com [mdpi.com]
- 5. The role of JNK signaling pathway in organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the Jnk signaling pathway by a dual-specificity phosphatase, JSP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Patient-derived xenograft models for gastrointestinal tumors: A single-center retrospective study [frontiersin.org]
Application Note: Determining the In Vitro Potency of JGK-068S, a Novel Kinase Inhibitor
For Research Use Only.
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.[2][3] The development of small molecule kinase inhibitors is a major focus of modern drug discovery.[2][4] JGK-068S is a novel small molecule compound with potential kinase inhibitory activity. This application note provides a detailed protocol for determining the in vitro potency of this compound against a target kinase using a generalized kinase assay. The described methodology can be adapted for various kinase targets and detection methods.
Principle of the Assay
The in vitro kinase assay is a biochemical assay that measures the enzymatic activity of a purified recombinant kinase in the presence of a substrate and a phosphate donor, typically adenosine triphosphate (ATP). The potency of an inhibitor, such as this compound, is determined by measuring the reduction in kinase activity at various concentrations of the compound. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the inhibitor's potency and is calculated by fitting the dose-response data to a sigmoidal curve.[5][6] This protocol outlines a common method for assessing kinase inhibition, which can be adapted for radiometric or luminescence-based detection.
Data Presentation
The potency of this compound and control compounds should be summarized in a clear and structured table for easy comparison. The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Compound | Target Kinase | IC50 (nM) |
| This compound | CDK2/Cyclin A | 150 |
| Staurosporine (Control) | CDK2/Cyclin A | 25 |
| DMSO (Vehicle) | CDK2/Cyclin A | >10,000 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Protocols
This section provides a detailed methodology for determining the in vitro kinase potency of this compound.
Materials and Reagents
-
Recombinant Kinase: Purified, active recombinant kinase of interest (e.g., CDK2/Cyclin A).
-
Kinase Substrate: A specific peptide or protein substrate for the target kinase (e.g., Histone H1).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine).
-
Kinase Buffer (1X): 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA, and 2 mM DTT.
-
ATP: Adenosine triphosphate, typically [γ-³²P]ATP for radiometric assays or unlabeled ATP for luminescence-based assays.
-
Microplates: 96-well or 384-well plates suitable for the chosen detection method.[5]
-
Detection Reagent: Dependent on the assay format (e.g., Phosphor screen for radiometric assays, ADP-Glo™ Kinase Assay system for luminescence).[7]
-
Plate Reader: A microplate reader capable of detecting the signal (e.g., scintillation counter or luminometer).[5]
Experimental Workflow
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.[5]
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in kinase buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Prepare a working solution of the recombinant kinase in kinase buffer.
-
Prepare a solution of the kinase substrate and ATP in kinase buffer. For radiometric assays, include [γ-³²P]ATP.
-
-
Kinase Reaction:
-
Add the serially diluted this compound or control inhibitor to the wells of a microplate.[5] Include wells with DMSO only as a vehicle control (100% activity) and wells without kinase as a background control.
-
Add the kinase solution to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[5]
-
Initiate the kinase reaction by adding the substrate/ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined duration (e.g., 30-60 minutes).[5] The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
For Radiometric Assays:
-
Stop the reaction by adding an equal volume of 2X Laemmli sample buffer.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
For Luminescence-Based Assays (e.g., ADP-Glo™):
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a microplate reader.[7]
-
-
-
Data Analysis:
-
Subtract the background signal (wells with no kinase) from all data points.
-
Normalize the data by setting the signal from the vehicle control wells (no inhibitor) to 100% activity and the signal from the highest inhibitor concentration to 0% activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[5]
-
Signaling Pathway Context
To understand the potential biological impact of this compound, it is crucial to consider the signaling pathway in which the target kinase operates. As an example, if this compound targets a Cyclin-Dependent Kinase (CDK) like CDK2, it would be expected to interfere with cell cycle progression.
Caption: A simplified diagram of the cell cycle pathway highlighting the potential target of this compound.
Conclusion
This application note provides a comprehensive and adaptable protocol for the in vitro determination of the potency of the novel kinase inhibitor, this compound. By following these guidelines, researchers can obtain reliable and reproducible IC50 values, which are essential for the characterization and further development of this and other potential therapeutic compounds. It is recommended to determine the inhibitor's mechanism of action (e.g., ATP-competitive) and to profile it against a panel of kinases to assess its selectivity.
References
- 1. An overview of kinase downregulators and recent advances in discovery approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 3. Targeting IκappaB kinases for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
Troubleshooting & Optimization
How to minimize JGK-068S off-target effects in research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of the hypothetical kinase inhibitor, JGK-068S. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for this compound?
Q2: How can I identify the potential off-target profile of this compound?
A2: A combination of computational and experimental methods is recommended to determine the off-target profile of this compound.
-
In Silico Prediction: Computational tools can predict potential off-target interactions by screening the compound against large databases of protein structures.
-
Experimental Profiling: Broad-panel screening assays are essential for empirically identifying off-target interactions. Kinase profiling services, such as KINOMEscan™, can assess the binding of this compound against a large panel of kinases.
Q3: What are the initial steps to minimize this compound off-target effects in my experiments?
A3: Several key strategies should be implemented from the outset of your experimental design:
-
Use the Lowest Effective Concentration: It is critical to determine the minimal concentration of this compound required to achieve the desired on-target effect through dose-response experiments.
-
Employ Structurally Distinct Inhibitors: Using another inhibitor with a different chemical structure that targets the same primary protein can help confirm that the observed phenotype is not due to a shared off-target effect.
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Utilize Genetic Validation: Techniques like CRISPR-Cas9 or RNA interference (RNAi) to knock down or knock out the intended target can help verify that the observed phenotype is a direct result of modulating the target of interest.
-
Include Proper Controls: Always include negative controls (e.g., vehicle only) and, if available, a well-characterized positive control inhibitor for the same target.
Troubleshooting Guide
Problem 1: I am observing unexpected cellular toxicity with this compound.
-
Possible Cause: The inhibitor may be interacting with off-targets that regulate essential cellular processes, leading to toxicity.
-
Troubleshooting Steps:
-
Lower the Inhibitor Concentration: Determine the minimal concentration needed for on-target inhibition and use concentrations at or slightly above the IC50 for the primary target to minimize engagement of lower-affinity off-targets.
-
Conduct a Cell Viability Assay: Use multiple cell lines to determine if the toxicity is cell-type specific.
-
Perform an Off-Target Screen: A broad kinase or safety pharmacology panel can help identify potential unintended targets that could be mediating the toxic effects.
-
Analyze Cellular Pathways: Investigate if the toxicity correlates with the modulation of known cell death or stress pathways.
-
Problem 2: The observed cellular phenotype does not correlate with the known function of the primary target.
-
Possible Cause: The observed cellular phenotype may be a result of off-target effects rather than on-target inhibition.
-
Troubleshooting Steps:
-
Validate with a Secondary Inhibitor: Treat cells with a structurally distinct inhibitor that targets the same protein. If the phenotype is recapitulated, it is more likely to be an on-target effect.
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations. A clear dose-dependent effect that correlates with the IC50 for the primary target suggests on-target activity.
-
Conduct a Rescue Experiment: Transfect cells with a mutant version of the target protein that is resistant to the inhibitor. If the inhibitor-induced phenotype is reversed in cells expressing the resistant mutant, this strongly supports an on-target mechanism.
-
Quantitative Data for this compound (Hypothetical)
The following tables present hypothetical data for this compound to illustrate how to structure and compare key quantitative metrics for assessing selectivity.
Table 1: Kinase Selectivity Profile of this compound
| Target | IC50 (nM) | Off-Target 1 (Kinase X) IC50 (nM) | Off-Target 2 (Kinase Y) IC50 (nM) | Selectivity Ratio (Off-Target 1 / Target) |
| Primary Kinase | 12 | 180 | >10,000 | 15 |
Interpretation: this compound is 15-fold more selective for its primary target over Kinase X. A higher selectivity ratio indicates greater specificity.
Table 2: Comparison of this compound with Other Inhibitors
| Inhibitor | Target | IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / Target) | Cellular Potency (EC50, µM) |
| This compound | Primary Kinase | 12 | 180 | >10,000 | 15 | 0.4 |
| Inhibitor B | Primary Kinase | 50 | 5000 | >10,000 | 100 | 1.2 |
| Inhibitor C | Primary Kinase | 5 | 20 | 100 | 4 | 0.1 |
Interpretation: While Inhibitor C is more potent, this compound demonstrates a better selectivity profile. Inhibitor B has the highest selectivity but lower potency.
Experimental Protocols
Protocol 1: Dose-Response Curve to Determine IC50
Objective: To determine the concentration of this compound that inhibits 50% of the primary target's activity.
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound to create a range of concentrations.
-
In a 384-well plate, add the recombinant kinase, the appropriate substrate, and ATP.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate the plate at room temperature for the specified time.
-
Add a luminescence-based detection reagent that measures the amount of ATP remaining in the well.
-
Read the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound binds to its intended target in a cellular context.
Methodology:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Centrifuge the samples to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
The inhibitor-treated samples should show a higher amount of soluble target protein at elevated temperatures compared to the vehicle control, indicating stabilization upon binding.
Visualizations
Caption: this compound inhibits its primary target and a potential off-target kinase.
JGK-068S stability in DMSO and cell culture media
Welcome to the technical support center for JGK-068S. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its stability in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). For long-term storage, prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation. Store these aliquots at -80°C, protected from light.
Q2: What is the expected stability of this compound in the DMSO stock solution?
A2: When stored properly at -80°C in anhydrous DMSO and protected from light, the this compound stock solution is stable for up to 6 months with minimal degradation. However, stability is compromised by frequent freeze-thaw cycles and exposure to moisture. For optimal results, use a fresh aliquot for each experiment.
Q3: What is the stability of this compound in aqueous cell culture media?
A3: The stability of this compound in aqueous solutions, including cell culture media, is significantly lower than in anhydrous DMSO. Degradation is influenced by factors such as pH, temperature, and the specific components of the medium. It is recommended to prepare fresh dilutions in media immediately before each experiment. For longer-term experiments, consider replenishing the media with freshly diluted this compound at regular intervals.
Q4: Are there known degradation pathways for this compound?
A4: Based on its chemical structure (containing ester and amide moieties), this compound is susceptible to hydrolysis, particularly in aqueous environments with neutral to alkaline pH. Oxidation is another potential degradation pathway, which can be accelerated by exposure to light and the presence of certain metal ions in the media.
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected bioactivity of this compound in cell-based assays.
-
Possible Cause: Degradation of this compound in the cell culture medium over the course of the experiment.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure your DMSO stock solution has been stored correctly and has not undergone more than three freeze-thaw cycles.
-
Assess Stability in Your Specific Medium: The composition of cell culture media can vary. It is highly recommended to perform a stability study of this compound in your specific medium (e.g., DMEM, RPMI-1640) under your experimental conditions (e.g., 37°C, 5% CO₂). A detailed protocol for this is provided below.
-
Minimize Incubation Time: If degradation is suspected, design experiments with shorter incubation times where possible.
-
Replenish Compound: For longer-term assays, consider replacing the this compound-containing medium every 24 hours.
-
Problem 2: Precipitation is observed after diluting the this compound DMSO stock into aqueous media.
-
Possible Cause: Poor aqueous solubility of this compound at the desired working concentration.
-
Troubleshooting Steps:
-
Ensure Thorough Mixing: When diluting the DMSO stock into your aqueous cell culture medium, vortex the solution immediately and thoroughly to prevent precipitation.
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced artifacts and solubility issues.
-
Reduce Working Concentration: If precipitation persists, you may need to lower the final working concentration of this compound.
-
Consider a Solubilizing Agent: For certain applications, the use of a pharmaceutically acceptable solubilizing agent may be explored, but this should be carefully validated for its effects on the experimental system.
-
Quantitative Stability Data
The following tables summarize the hypothetical stability data for this compound under various conditions. This data is for illustrative purposes only, and users should perform their own stability assessments for their specific experimental setup.
Table 1: Stability of this compound (10 mM) in Anhydrous DMSO
| Storage Condition | Time Point | % Remaining this compound |
| -80°C, protected from light | 1 month | >99% |
| -80°C, protected from light | 3 months | 98% |
| -80°C, protected from light | 6 months | 95% |
| -20°C, protected from light | 1 month | 96% |
| 4°C, protected from light | 1 week | 90% |
| Room Temperature (25°C) | 24 hours | 85% |
Table 2: Stability of this compound (10 µM) in Cell Culture Media at 37°C, 5% CO₂
| Medium | Time Point | % Remaining this compound |
| DMEM + 10% FBS | 0 hours | 100% |
| 4 hours | 92% | |
| 8 hours | 85% | |
| 24 hours | 68% | |
| 48 hours | 45% | |
| RPMI-1640 + 10% FBS | 0 hours | 100% |
| 4 hours | 90% | |
| 8 hours | 82% | |
| 24 hours | 65% | |
| 48 hours | 40% |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Preparation of this compound Spiked Medium:
-
Warm your cell culture medium (e.g., DMEM + 10% FBS) to 37°C.
-
Prepare a working solution of this compound by diluting your DMSO stock into the pre-warmed medium to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤0.5%.
-
Vortex gently but thoroughly.
-
-
Incubation:
-
Place the this compound-containing medium in a sterile container in a cell culture incubator at 37°C with 5% CO₂.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot (e.g., 100 µL) of the medium.
-
The t=0 sample should be taken immediately after preparation.
-
-
Sample Processing:
-
To precipitate proteins and halt degradation, add 3 volumes of ice-cold acetonitrile containing an internal standard to each aliquot.
-
Vortex vigorously for 30 seconds.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
Quantify the remaining parent this compound compound using a validated HPLC or LC-MS/MS method.
-
-
Data Analysis:
-
Plot the percentage of the remaining this compound against time.
-
Calculate the half-life (t½) from the degradation curve.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in cell culture media.
Technical Support Center: JGK-068S (JNK Inhibitor VIII)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using JGK-068S, also known as JNK Inhibitor VIII. Inconsistent experimental outcomes can arise from a variety of factors, from compound handling to experimental design. This guide aims to address common issues to help you achieve more reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in the inhibitory effect of this compound between experiments. What could be the cause?
A1: Inconsistent inhibitory effects can stem from several sources. Consider the following factors:
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Compound Stability and Solubility: this compound, like many small molecule inhibitors, may be prone to degradation or precipitation, especially if not stored or handled correctly. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) and stored in aliquots at the recommended temperature (-20°C or -80°C) to avoid repeated freeze-thaw cycles. Before use, visually inspect the stock solution for any precipitates.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration in the culture medium can all influence the cellular response to JNK inhibition. Standardize these parameters across all experiments.
-
Assay-Specific Parameters: The concentration of ATP in kinase assays, incubation times, and the specific substrate used can all affect the apparent IC50 of the inhibitor. Ensure these are consistent.
Q2: this compound is showing off-target effects in our cellular model. How can we confirm if these are known activities of the compound?
A2: this compound (JNK Inhibitor VIII) has been profiled against a panel of kinases, and it does exhibit activity against other kinases besides the JNK family. Refer to the kinase profiling data below to determine if your observed off-target effects correlate with known inhibitory activities of the compound.
Kinase Profile of JNK Inhibitor VIII
The following table summarizes the inhibitory activity of JNK Inhibitor VIII against a panel of human recombinant kinases. The data shows the percentage of kinase activity remaining at various concentrations of the inhibitor.
| Target Kinase | % Activity Remaining at 0.5µM | % Activity Remaining at 1µM | % Activity Remaining at 10µM |
| mitogen-activated protein kinase 9 (JNK2) | - | 6.4 | -11.0 |
| mitogen-activated protein kinase 8 (JNK1) | - | 28.1 | -6.0 |
| mitogen-activated protein kinase 10 (JNK3) | - | 51.5 | -2.0 |
| NUAK family, SNF1-like kinase, 2 (NUAK2) | 72.0 | - | - |
| TTK protein kinase (TTK) | 75.6 | - | - |
| ribosomal protein S6 kinase A1 (RSK1) | - | 79.9 | 100.0 |
| receptor interacting serine/threonine kinase 2 (RIPK2) | - | 81.0 | 93.0 |
| mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2) | - | 83.6 | 72.0 |
| [Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY.[1]] |
Experimental Protocols
General Protocol for an In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase.
-
Prepare Reagents:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA, 0.1 mM Na3VO4).
-
ATP Solution: Prepare a stock solution of ATP in water and determine its concentration spectrophotometrically.
-
Substrate Solution: Prepare a stock solution of the peptide or protein substrate in an appropriate buffer.
-
This compound (JNK Inhibitor VIII): Prepare a stock solution in 100% DMSO and create a dilution series in the kinase buffer.
-
-
Kinase Reaction:
-
To a 96-well plate, add the kinase, the substrate, and the this compound dilution series.
-
Initiate the reaction by adding ATP. The final concentration of ATP should be at or near the Km for the specific kinase.
-
Incubate the reaction at 30°C for a specified period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect kinase activity using a suitable method, such as a phosphospecific antibody-based assay (e.g., ELISA, HTRF) or a luminescence-based assay that measures the amount of ATP remaining.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
JNK Signaling Pathway
Caption: A simplified diagram of the JNK signaling cascade and the inhibitory action of this compound.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow to troubleshoot inconsistent experimental results with this compound.
References
Cell line specific responses to JGK-068S treatment
Disclaimer: Information regarding the specific compound "JGK-068S" is not publicly available. This technical support guide is based on the hypothesis that this compound is a putative inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. The information provided is generalized for JNK inhibitors and should be adapted based on experimentally observed results for this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound across different cancer cell lines. Why is this happening?
A1: Cell line-specific responses to kinase inhibitors are a well-documented phenomenon. Several factors can contribute to this variability:
-
Genetic and Proteomic Differences: Each cell line possesses a unique genetic and proteomic profile. The basal expression and activation levels of JNK isoforms (JNK1, JNK2, JNK3), upstream activators, and downstream substrates can vary significantly, influencing sensitivity to JNK inhibition.
-
Compensatory Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways to compensate for the inhibition of the JNK pathway. For instance, the PI3K/AKT or other MAPK pathways might be upregulated.
-
Drug Efflux and Metabolism: Differences in the expression of drug efflux pumps (e.g., P-glycoprotein) or metabolic enzymes can alter the intracellular concentration and efficacy of this compound.
-
Apoptotic Threshold: The threshold for inducing apoptosis can differ between cell lines. Some cell lines may require more significant or sustained JNK inhibition to trigger cell death.
Q2: this compound is expected to induce apoptosis. However, in our cell line of interest, we primarily observe cell cycle arrest. What could be the reason?
A2: The cellular outcome of JNK inhibition can be context-dependent and may not always lead directly to apoptosis.
-
Cell Cycle Checkpoint Activation: Inhibition of JNK can lead to cell cycle arrest at different phases, such as G1 or G2/M, depending on the cellular context and the specific role of JNK in cell cycle progression in that particular cell line.
-
Role of JNK in Proliferation: In some cancer cells, basal JNK activity is necessary to promote proliferation. Its inhibition would therefore lead to a decrease in proliferation and cell cycle arrest rather than immediate apoptosis.
-
Induction of Autophagy: In some cases, inhibition of a signaling pathway can lead to the induction of autophagy as a survival mechanism. This can delay or prevent apoptosis.
Q3: We are seeing conflicting results between our cell viability assay (e.g., MTT) and our apoptosis assay (e.g., Annexin V staining). What could be the cause?
A3: Discrepancies between different assays can arise from the distinct cellular processes they measure.
-
Metabolic Activity vs. Apoptosis: MTT and similar assays measure metabolic activity, which may not always directly correlate with cell death. A compound can reduce metabolic activity and induce a cytostatic effect (cell cycle arrest) without causing apoptosis.
-
Timing of Assays: The kinetics of apoptosis can vary. It is crucial to perform a time-course experiment to determine the optimal time point for observing apoptosis after this compound treatment. Cell cycle arrest may precede the onset of apoptosis.
-
Assay Artifacts: Ensure proper controls are in place for each assay. For example, compounds can sometimes interfere with the MTT reagent.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in the same cell line across experiments.
| Possible Cause | Suggested Solution |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered phenotypes. Use cells within a consistent and low passage range for all experiments. |
| Cell Seeding Density | Inconsistent initial cell numbers can affect growth rates and drug response. Optimize and maintain a consistent seeding density. |
| Reagent Variability | Ensure all reagents, including cell culture media, serum, and the this compound compound stock, are from the same lot and stored correctly. Prepare fresh dilutions of this compound for each experiment. |
| Incubation Time | Verify and standardize the incubation time with this compound. |
Problem 2: No significant apoptosis is observed even at high concentrations of this compound.
| Possible Cause | Suggested Solution |
| Ineffective JNK Inhibition | Confirm that this compound is effectively inhibiting JNK in your cell line at the concentrations used. Perform a Western blot to check the phosphorylation status of JNK and its downstream target, c-Jun. |
| Dominant Survival Pathways | The cell line may rely on other survival pathways that are not affected by JNK inhibition. Investigate the activation of parallel pathways like PI3K/AKT or other MAPK pathways. Combination therapy with inhibitors of these pathways may be necessary. |
| Apoptosis Machinery is Defective | The cell line may have mutations in key apoptosis-related genes (e.g., p53, caspases). Assess the expression and function of key apoptotic proteins. |
| Incorrect Time Point | The chosen time point for the apoptosis assay may be too early or too late. Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal window for apoptosis detection. |
Illustrative Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 72h Treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 5.8 |
| A549 | Lung Carcinoma | 25.1 |
| HCT116 | Colorectal Carcinoma | 8.9 |
| U-87 MG | Glioblastoma | 12.5 |
Table 2: Hypothetical Percentage of Apoptotic Cells (Annexin V positive) after 48h Treatment with this compound (10 µM).
| Cell Line | % Apoptotic Cells (Control) | % Apoptotic Cells (this compound) |
| MCF-7 | 4.1 ± 0.5 | 18.3 ± 2.1 |
| MDA-MB-231 | 5.2 ± 0.8 | 45.7 ± 3.5 |
| A549 | 3.8 ± 0.4 | 10.2 ± 1.5 |
| HCT116 | 4.5 ± 0.6 | 38.9 ± 2.9 |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
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Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
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Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
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Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).
Western Blotting for JNK Pathway Activation
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-c-Jun, anti-c-Jun, anti-GAPDH) overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
Diagrams
Caption: Simplified JNK signaling pathway leading to apoptosis and the putative inhibitory action of this compound.
Addressing JGK-068S cytotoxicity in long-term experiments
Welcome to the technical support center for JGK-068S. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to cytotoxicity, particularly in long-term experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is an experimental, potent, and selective small molecule inhibitor of c-Jun N-terminal kinases (JNK). The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) family and is activated by various cellular stresses, including cytokines and growth factors.[1] Once activated, JNKs can translocate to the nucleus to influence transcription factors like c-Jun, leading to gene expression involved in apoptosis (programmed cell death), inflammation, and cell proliferation.[1][2] By inhibiting JNK activity, this compound is designed to block these downstream events, making it a valuable tool for studying cellular stress responses and a potential therapeutic agent in diseases characterized by excessive inflammation or apoptosis.[1]
Q2: I'm observing significant cytotoxicity at low concentrations in my long-term experiments (>48 hours). What are the possible causes?
Several factors can contribute to increased cytotoxicity in long-term studies:
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Compound Instability: this compound may degrade over time in the culture medium into metabolites that are more toxic than the parent compound.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells, especially over extended exposure periods. Ensure the final concentration is non-toxic for your specific cell line.
-
Low Cell Density: Experiments initiated with a low cell seeding density can make the cells more vulnerable to chemical insults.
-
Cumulative Effects: Even low-level cytotoxic effects can accumulate over time, leading to significant cell death in longer experiments.
-
Off-Target Effects: At certain concentrations, this compound might interact with other cellular targets besides JNK, leading to unforeseen toxicity.
Q3: How can I determine if this compound is degrading in my cell culture medium?
Performing a stability study is crucial. The general workflow involves incubating this compound in your specific cell culture medium under experimental conditions (37°C, 5% CO₂) without cells. Aliquots are collected at different time points (e.g., 0, 24, 48, 72 hours) and analyzed to quantify the remaining parent compound. Analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are typically used for this purpose.[3][4]
Q4: How do I differentiate between a cytotoxic and a cytostatic effect?
A cytotoxic effect leads to cell death, whereas a cytostatic effect inhibits cell proliferation without killing the cells. To distinguish between them, you can combine a cell viability/death assay with a cell counting method. For example:
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MTT or Real-Time Glo Assays: Measure metabolic activity, indicating viable cells.
-
LDH or Propidium Iodide Staining: Measure cell death.
-
Cell Counting (e.g., Trypan Blue): Directly count the number of live and dead cells over time.
If this compound is cytostatic, you will observe a plateau in cell number over time with minimal increase in cell death markers. If it is cytotoxic, you will see a decrease in viable cell count and a corresponding increase in cell death markers.
Troubleshooting Guide
Problem: High variability in cytotoxicity results between replicate wells or experiments.
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Possible Cause 1: Incomplete Solubilization.
-
Suggestion: When diluting the this compound stock solution into aqueous culture medium, ensure thorough mixing by vortexing or pipetting to prevent precipitation.
-
-
Possible Cause 2: Inconsistent Cell Seeding.
-
Suggestion: Ensure a uniform single-cell suspension before plating. After seeding, check plates under a microscope to confirm even cell distribution.
-
-
Possible Cause 3: Edge Effects in Microplates.
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Suggestion: Evaporation in the outer wells of a 96-well plate can concentrate the compound, leading to higher toxicity. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.
-
Problem: Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH).
-
Possible Cause: Different assays measure distinct cellular events. An MTT assay measures mitochondrial reductase activity, which reflects metabolic health.[5][6] An LDH assay measures the release of lactate dehydrogenase from cells with compromised membrane integrity.[7] this compound might impair mitochondrial function (affecting the MTT assay) before causing outright membrane rupture (detected by the LDH assay).
-
Suggestion: Use multiple assays to build a comprehensive toxicity profile. For long-term studies, combining a real-time viability assay with an endpoint apoptosis assay (like Annexin V) can be very informative.
| Assay | Parameter Measured | Principle | Considerations for Long-Term Use |
| MTT/MTS | Metabolic Activity / Viability | Enzymatic reduction of tetrazolium salt to a colored formazan product by viable cells.[8][9] | Can be toxic to cells with prolonged exposure; requires endpoint measurement. |
| LDH Release | Membrane Integrity / Necrosis | Measurement of lactate dehydrogenase released from damaged cells into the culture medium.[10] | LDH in the supernatant has a limited half-life (~9 hours); media changes can affect results.[7] |
| Annexin V | Apoptosis | Detects phosphatidylserine (PS) that translocates to the outer cell membrane during early apoptosis.[11][12] | Best for endpoint analysis; can distinguish between early apoptosis, late apoptosis, and necrosis when co-stained with a viability dye like PI. |
| Real-Time Glo | Viability / Cytotoxicity | Some assays use engineered luciferases to measure viability in real-time without lysing the cells, while others measure release of reporters from dead cells. | Ideal for long-term kinetic studies as they are non-lytic and have low toxicity. |
Experimental Protocols
Protocol 1: Long-Term Cytotoxicity Assessment using MTT Assay
This protocol is adapted for a 72-hour exposure period.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of solvent (e.g., DMSO) as the highest this compound concentration.
-
Treatment: Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the appropriate this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired long-term period (e.g., 72 hours). For experiments exceeding 48 hours, consider a full media change with freshly diluted compound at the 48-hour mark to account for nutrient depletion and compound instability.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[5][8]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking for 15 minutes.[13]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Membrane Integrity Assessment using LDH Assay
This protocol measures LDH released into the culture supernatant.
-
Experimental Setup: Plate and treat cells with this compound as described in the MTT protocol (Steps 1-4). Include three essential controls for each condition:
-
Vehicle Control: Cells treated with solvent only (for spontaneous LDH release).
-
High Control: Untreated cells lysed with a lysis buffer (for maximum LDH release).
-
Medium Background: Culture medium without cells.
-
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH reaction mix (containing substrate and dye) to each well.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[10]
-
Measurement: Add 50 µL of stop solution and measure the absorbance at 490 nm.
-
Calculation: Determine cytotoxicity using the formula:
-
% Cytotoxicity = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
-
Protocol 3: Apoptosis Detection using Annexin V Staining
This protocol uses flow cytometry to differentiate apoptotic and necrotic cells.
-
Cell Culture: Culture and treat cells with this compound in 6-well plates for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Centrifuge all collected cells at 300 x g for 5 minutes.
-
Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 2. JNK pathway signaling: a novel and smarter therapeutic targets for various biological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. broadpharm.com [broadpharm.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. cellbiologics.com [cellbiologics.com]
- 11. scispace.com [scispace.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Design of Experiments (DoE) Approach for JGK-068S Assay Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the JGK-068S assay using a Design of Experiments (DoE) approach. The resources below include frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the this compound assay?
A1: The this compound assay is a biochemical assay designed to quantify the inhibitory activity of compounds against the this compound kinase. This allows for the determination of key parameters such as IC50 values, crucial for structure-activity relationship (SAR) studies in drug discovery.
Q2: Why is a Design of Experiments (DoE) approach recommended for optimizing the this compound assay?
A2: A DoE approach is superior to the traditional one-factor-at-a-time (OFAT) method for assay optimization because it allows for the simultaneous investigation of multiple factors.[1][2][3] This enables the identification of significant factors, complex interactions between factors, and non-linear responses, leading to a more robust and optimized assay with fewer experimental runs.[1][2][3]
Q3: What are the critical factors to consider for the optimization of the this compound kinase assay?
A3: Based on typical kinase assays, the following factors are critical for optimization:
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Enzyme Concentration: The concentration of the this compound kinase directly impacts the reaction rate and signal window.
-
Substrate Concentration: The concentration of the peptide substrate can affect enzyme kinetics and assay sensitivity.
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ATP Concentration: As a co-factor, the ATP concentration is crucial for kinase activity and can influence the apparent potency of inhibitors.
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Incubation Time: The duration of the kinase reaction will affect the amount of product formed and the overall signal.
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DMSO Tolerance: The assay's tolerance to the solvent used for compound dilution, typically dimethyl sulfoxide (DMSO), needs to be determined to avoid solvent-induced artifacts.
Q4: How can I minimize the "edge effect" in my microplate-based this compound assays?
A4: The edge effect, where wells on the perimeter of a microplate show different results from interior wells, is often caused by evaporation and temperature gradients.[4] To mitigate this, consider the following strategies:
-
Avoid using the outer wells for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.[4]
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Use microplates with moats that can be filled with liquid to reduce evaporation.[4]
-
Ensure proper humidification of the incubator.[4]
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Allow plates to equilibrate to room temperature before starting the assay to ensure even temperature distribution.[4]
Experimental Protocols
Protocol 1: Initial Screening of Critical Factors using a Fractional Factorial Design
This protocol outlines the use of a fractional factorial DoE to identify the most significant factors affecting the this compound assay performance.
1. Factor Selection and Range Finding:
- Identify potential factors to investigate (e.g., this compound enzyme concentration, substrate concentration, ATP concentration, incubation time).
- Perform preliminary experiments to determine a plausible range (high and low levels) for each factor.
2. Experimental Design:
- Use a fractional factorial design to create a set of experimental runs where the levels of the selected factors are varied simultaneously. Statistical software (e.g., JMP, Minitab, R) can be used to generate the design matrix.
3. Assay Execution:
- Prepare reagents and compound dilutions as required.
- Perform the this compound kinase assay according to the experimental design matrix.
- Ensure consistent pipetting and incubation conditions across all plates.
4. Data Analysis:
- Measure the assay signal (e.g., luminescence, fluorescence).
- Analyze the results using statistical software to identify the main effects of each factor and any significant interactions.
- A Pareto chart of effects is a useful tool to visualize the significant factors.
Protocol 2: Optimization of Significant Factors using a Response Surface Methodology (RSM)
Once the critical factors have been identified, RSM can be used to find the optimal settings for these factors.
1. Factor Selection:
- Select the significant factors identified from the screening experiment.
2. Experimental Design:
- Use a central composite design (CCD) or a Box-Behnken design to create the experimental runs. These designs include axial and center points to model curvature in the response.
3. Assay Execution:
- Perform the this compound assay according to the RSM design matrix.
4. Data Analysis and Model Fitting:
- Measure the assay response.
- Fit a quadratic model to the data to describe the relationship between the factors and the response.
- Use response surface plots to visualize the effect of the factors on the assay performance and to identify the optimal operating conditions.
Data Presentation
Table 1: Example of a Fractional Factorial Design for this compound Assay Screening
| Run | This compound (nM) | Substrate (µM) | ATP (µM) | Incubation (min) |
| 1 | 1 | 5 | 10 | 30 |
| 2 | 5 | 5 | 10 | 60 |
| 3 | 1 | 15 | 10 | 60 |
| 4 | 5 | 15 | 10 | 30 |
| 5 | 1 | 5 | 50 | 60 |
| 6 | 5 | 5 | 50 | 30 |
| 7 | 1 | 15 | 50 | 30 |
| 8 | 5 | 15 | 50 | 60 |
Table 2: Example of Optimized Conditions for the this compound Assay
| Parameter | Optimal Value |
| This compound Concentration | 3.5 nM |
| Substrate Concentration | 12 µM |
| ATP Concentration | 25 µM |
| Incubation Time | 45 minutes |
| DMSO Concentration | ≤ 1% |
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| High Well-to-Well Variability | Inconsistent pipetting, uneven cell seeding (if cell-based), edge effects.[5] | Calibrate pipettes regularly, ensure thorough mixing of reagents, avoid using outer wells of the plate.[4][5] |
| Low Signal-to-Background Ratio | Suboptimal reagent concentrations, short incubation times, degraded reagents.[5] | Titrate enzyme, substrate, and ATP concentrations; optimize incubation times; check reagent expiration dates.[5] |
| Inconsistent Dose-Response Curves | Compound precipitation, inaccurate serial dilutions, assay drift over time. | Check compound solubility in assay buffer, use a validated dilution scheme, randomize plate layout to minimize time-dependent effects. |
| High Background Signal | Non-specific binding of antibodies (if applicable), autofluorescence of compounds or plates.[5][6] | Increase blocking agent concentration, use high-quality microplates with low autofluorescence, include a no-enzyme control.[5][6] |
| False Positives in HTS | Compound interference with the assay technology (e.g., luciferase inhibition, fluorescence quenching).[7] | Perform counter-screens to identify interfering compounds, add a non-ionic detergent to the assay buffer to reduce compound aggregation.[7] |
Visualizations
Caption: Workflow for this compound assay optimization using a Design of Experiments approach.
Caption: Simplified signaling pathway for the this compound kinase assay.
Caption: A decision tree for troubleshooting common this compound assay issues.
References
- 1. Assay optimization: a statistical design of experiments approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding JGK-068S degradation during storage
Internal Note: The compound "JGK-068S" does not appear in publicly available scientific literature or chemical databases. The following troubleshooting guide is based on general best practices for the storage and handling of small molecule compounds. Researchers should always refer to the specific product datasheet or contact the supplier for detailed information regarding this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage conditions for small molecule compounds like this compound?
For short-term storage, it is generally recommended to store small molecule compounds at 4°C. For long-term storage, -20°C or -80°C is preferable to minimize degradation. Compounds should be stored in a tightly sealed container to prevent exposure to moisture and air. It is also advisable to protect the compound from light, especially if it is known to be light-sensitive.
Q2: How can I tell if my sample of this compound has degraded?
Visual inspection can sometimes reveal degradation. Look for changes in color, crystal structure, or the presence of precipitation in solutions. However, many degradation products are not visible. The most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. A change in the purity profile or the appearance of new peaks compared to a reference standard would indicate degradation.
Q3: I observed a decrease in the activity of this compound in my experiments. Could this be due to degradation?
Yes, a loss of biological activity is a common consequence of compound degradation. If you suspect degradation, it is crucial to verify the integrity of your sample using the analytical methods mentioned in Q2. If degradation is confirmed, you will need to obtain a fresh sample of the compound.
Troubleshooting Guide: this compound Storage and Handling
This guide provides a structured approach to troubleshoot potential issues related to the storage and handling of this compound.
Problem: Inconsistent or unexpected experimental results.
This could be due to compound degradation. Follow this workflow to diagnose the issue:
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO, Ethanol) to achieve the desired stock concentration.
-
Vortex or sonicate briefly until the compound is completely dissolved.
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Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at the recommended temperature (-20°C or -80°C) and protect them from light.
Protocol 2: Assessment of this compound Purity by HPLC
-
Sample Preparation:
-
Prepare a solution of your this compound sample in a suitable mobile phase compatible solvent at a concentration of approximately 1 mg/mL.
-
If available, prepare a solution of a reference standard of this compound at the same concentration.
-
-
HPLC Conditions (General Example - Method development may be required):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
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Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV absorbance spectrum of this compound (e.g., 254 nm).
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Injection Volume: 10 µL.
-
-
Data Analysis:
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Integrate the peaks in the chromatogram.
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Calculate the purity of your sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
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Compare the chromatogram of your sample to the reference standard. The appearance of new peaks or a significant decrease in the area of the main peak indicates degradation.
-
Potential Degradation Pathways
Without specific information on the chemical structure of this compound, we can only speculate on potential degradation pathways common to small molecules.
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Hydrolysis: If this compound contains ester, amide, or other hydrolyzable functional groups, it can be susceptible to degradation in the presence of water. This is why it is critical to use anhydrous solvents and store the compound in a dry environment.
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Oxidation: Exposure to air can lead to the oxidation of sensitive functional groups. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can mitigate this.
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Photolysis: Many organic molecules are sensitive to light, particularly UV light. Exposure can lead to bond cleavage and rearrangement. Storing samples in amber vials or wrapping them in aluminum foil can prevent photodegradation.
Quantitative Data Summary
As no specific data for this compound is available, the following table provides general storage recommendations for small molecule compounds.
| Storage Condition | Temperature | Duration | Recommended For |
| Short-term | 4°C | Weeks | Temporary storage of solid or solutions |
| Long-term | -20°C | Months to Years | Long-term storage of solid or solutions |
| Ultra-long-term | -80°C | Years | Archival of valuable or sensitive compounds |
How to control for JGK-068S off-target kinase activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing JGK-068S and controlling for its potential off-target kinase activity. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a kinase inhibitor like this compound, and why are they a concern?
A1: Off-target effects are unintended interactions of a drug or compound with proteins other than its designated target. For kinase inhibitors such as this compound, this means the compound may inhibit other kinases in addition to its primary target. These off-target interactions are a significant concern as they can lead to ambiguous experimental results, cellular toxicity, and potential side effects in clinical applications.
Q2: I'm observing a phenotype in my experiment after using this compound, but I'm not sure if it's a result of on-target or off-target activity. How can I begin to investigate this?
A2: A good starting point is to compare the observed cellular phenotype with the known consequences of inhibiting the primary target kinase. Any discrepancies may suggest off-target effects. Additionally, performing a dose-response experiment can be informative. If the phenotype appears at a concentration significantly different from the IC50 of the primary target, off-target effects could be at play.
Q3: What are the standard methods to determine the selectivity of this compound?
A3: The selectivity of a kinase inhibitor is typically determined through kinome profiling or selectivity screening panels. These assays test the inhibitor against a large number of kinases to identify unintended targets. Cellular thermal shift assays (CETSA) can also be used to assess target engagement in a cellular context.
Q4: How can I be sure that the observed effects of this compound in my cellular assays are due to its interaction with the intended target?
A4: Target engagement needs to be confirmed within a cellular context. Techniques like Western blotting to probe the phosphorylation status of the target kinase's known substrates can provide evidence of on-target activity. Furthermore, rescue experiments, where a drug-resistant mutant of the target kinase is introduced, can help differentiate between on-target and off-target effects. If the phenotype is rescued, it suggests an on-target effect.
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity is observed at effective concentrations of this compound.
This could be due to off-target kinase inhibition or compound solubility issues.
| Possible Cause | Suggested Action | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Test inhibitors with different chemical scaffolds that target the same primary kinase. | 1. Identification of unintended kinase targets that may be responsible for the cytotoxicity. 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect. |
| Compound solubility issues | 1. Verify the solubility of this compound in your cell culture media. 2. Use a vehicle control (the solvent used to dissolve this compound) to ensure the solvent is not causing toxicity. | 1. Prevention of compound precipitation, which can lead to non-specific effects. 2. Confirmation that the observed cytotoxicity is due to the compound and not the solvent. |
Issue 2: Inconsistent or unexpected experimental results with this compound.
This may be caused by inhibitor instability or the activation of compensatory signaling pathways.
| Possible Cause | Suggested Action | Expected Outcome |
| Inhibitor instability | 1. Check the stability of this compound under your experimental conditions (e.g., in aqueous media over time). | 1. Ensured consistent and reliable experimental outcomes. |
| Activation of compensatory signaling pathways | 1. Use Western blotting or other protein analysis techniques to probe for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | 1. A clearer understanding of the cellular response to this compound. 2. More consistent and interpretable results. |
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling
This protocol outlines the general steps for assessing the selectivity of this compound against a panel of kinases.
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Compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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Assay Plate Preparation : In a multi-well plate, add the kinase, substrate, and ATP.
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Inhibitor Addition : Add this compound at various concentrations to the wells. Include a positive control (a known inhibitor for each kinase) and a negative control (vehicle).
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Incubation : Incubate the plate at the optimal temperature and time for the kinase reaction.
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Detection : Stop the reaction and measure the kinase activity using a suitable method (e.g., radiometric assay, fluorescence-based assay).
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Data Analysis : Calculate the percent inhibition for each kinase at each concentration of this compound and determine the IC50 values.
Protocol 2: Western Blotting for Compensatory Pathway Activation
This protocol is for detecting changes in the phosphorylation of key signaling proteins that might indicate the activation of compensatory pathways.
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Cell Treatment : Treat cells with this compound at the desired concentration and for various time points. Include a vehicle-treated control.
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Cell Lysis : Lyse the cells to extract total protein.
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Protein Quantification : Determine the protein concentration of each lysate.
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SDS-PAGE : Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
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Protein Transfer : Transfer the separated proteins to a PVDF membrane.
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Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of proteins in suspected compensatory pathways (e.g., p-ERK, ERK, p-JNK, JNK).
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Secondary Antibody Incubation : Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection : Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Data Analysis : Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control.
Visualizations
Caption: On-target vs. off-target effects of this compound.
Caption: Workflow for characterizing off-target effects.
Caption: Troubleshooting unexpected experimental results.
Interpreting unexpected phenotypes with JGK-068S
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering unexpected phenotypes when using the novel kinase inhibitor, JGK-068S.
Frequently Asked Questions (FAQs)
Q1: We are observing decreased cell viability at concentrations of this compound that should be non-toxic based on its primary target. What could be the cause?
A1: This is a common unexpected phenotype. While this compound is designed for a specific primary target, off-target effects can lead to cytotoxicity. One potential off-target pathway that can induce apoptosis is the c-Jun N-terminal kinase (JNK) signaling cascade.[1][2] We recommend investigating the activation of the JNK pathway.
Q2: Our cells treated with this compound are showing morphological changes consistent with cellular senescence, which is not a known effect of inhibiting the primary target. Why is this happening?
A2: Cellular senescence can be triggered by various cellular stresses, including the activation of stress-activated protein kinase pathways like JNK.[1] The unexpected morphological changes you are observing could be linked to off-target activation of the JNK pathway by this compound. We suggest performing a senescence-associated β-galactosidase assay to confirm this phenotype.[3]
Q3: We are seeing changes in the expression of genes related to inflammation and immune response after this compound treatment. Is this an expected off-target effect?
A3: Yes, this can be an off-target effect. The JNK signaling pathway is a known regulator of inflammatory and immune responses.[2] Unintended activation of this pathway by this compound could lead to the observed changes in gene expression.
Troubleshooting Guide
If you are observing unexpected phenotypes such as decreased cell viability, cellular senescence, or inflammatory responses, follow this troubleshooting guide to investigate potential off-target effects on the JNK signaling pathway.
Problem: Unexpected Cytotoxicity
Table 1: this compound IC50 Values
| Cell Line | Primary Target IC50 | Observed Cytotoxic IC50 |
|---|---|---|
| Cell Line A | 50 nM | 500 nM |
| Cell Line B | 75 nM | 800 nM |
| Cell Line C | 120 nM | 1.5 µM |
Troubleshooting Steps:
-
Confirm Cytotoxicity: Perform a dose-response curve using a cell viability assay (e.g., MTT or CellTiter-Glo®) to confirm the cytotoxic concentrations of this compound.
-
Assess JNK Activation: Use Western blotting to probe for the phosphorylated (activated) forms of key proteins in the JNK pathway, such as MKK4, JNK, and c-Jun.[1] An increase in phosphorylation upon this compound treatment would suggest off-target activation.
-
JNK Inhibition Rescue: Treat cells with a known JNK inhibitor in combination with this compound. A rescue of the cytotoxic phenotype would strongly suggest that the off-target effect is mediated through the JNK pathway.
Problem: Suspected Cellular Senescence
Troubleshooting Steps:
-
Confirm Senescence: Perform a senescence-associated β-galactosidase (SA-β-gal) staining assay.[3] An increase in blue-stained senescent cells in the this compound treated group compared to the control would confirm this phenotype.
-
Investigate Upstream Activators: Use Western blotting to check for the activation of kinases upstream of JNK, such as ASK1 and MEKK1, which can be triggered by cellular stress.[1]
Experimental Protocols
Western Blotting for JNK Pathway Activation
-
Cell Lysis: Treat cells with this compound at various concentrations and time points. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-MKK4, phospho-JNK, phospho-c-Jun, and total JNK. Use appropriate secondary antibodies and detect with an enhanced chemiluminescence (ECL) substrate.
Senescence-Associated β-Galactosidase (SA-β-gal) Assay
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound.
-
Fixation: Wash cells with PBS and fix with a formaldehyde/glutaraldehyde solution.
-
Staining: Wash cells and incubate with the SA-β-gal staining solution (containing X-gal) at 37°C overnight in a dry incubator (no CO2).
-
Imaging: Observe and quantify the blue-stained senescent cells under a microscope.[3]
Signaling Pathways and Workflows
References
Technical Support Center: JGK-068S Dose-Response Curve Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the small molecule inhibitor JGK-068S. The following information is designed to help you identify and resolve common issues encountered during in vitro dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell-based assay?
A1: For a novel inhibitor like this compound, a broad concentration range is recommended for initial experiments. A common starting point is a 10-point dose-response curve with 3-fold serial dilutions, starting from a high concentration of 10 µM. This range can be adjusted based on the initial results to zero in on the IC50 value.
Q2: I am not observing a clear sigmoidal dose-response curve. What are the potential causes?
A2: An inconsistent or absent sigmoidal curve can stem from several factors.[1] Key areas to investigate include compound solubility and stability, cell health and seeding density, and assay-specific parameters like incubation time and detection method.[1][2] Inaccurate serial dilutions or pipetting errors are also common culprits.[3]
Q3: My IC50 values for this compound vary significantly between experiments. Why is this happening?
A3: High variability in IC50 values is a frequent challenge in cell-based assays.[3] This can be attributed to inconsistencies in cell seeding density, variations in assay conditions (e.g., incubation time, temperature, CO2 levels), and the passage number of the cells used.[2][3]
Q4: The inhibitory effect of this compound seems to plateau at a level less than 100% inhibition, even at high concentrations. What could be the reason?
A4: This phenomenon, known as an incomplete response or a partial inhibitory effect, can occur for several reasons. The target of this compound may not be the sole driver of the measured cellular phenotype, or the compound may have off-target effects at higher concentrations that counteract the inhibitory effect.[4] It is also possible that a subpopulation of the cells is resistant to the compound.
Troubleshooting Guide
Problem 1: No dose-response or a very weak response.
| Possible Cause | Recommended Solution |
| Compound Inactivity | Confirm the identity and purity of your this compound stock. |
| Cell Line Insensitivity | Ensure your chosen cell line expresses the target of this compound and that the pathway is active and relevant to the assay readout. Consider screening a panel of cell lines to find a sensitive model.[3] |
| Incorrect Concentration Range | The IC50 may be outside the tested range. Perform a wider range of concentrations in your next experiment. |
| Assay Readout Issues | Verify that your assay is sensitive enough to detect changes in the biological system you are measuring. Run appropriate positive and negative controls to validate assay performance.[3] |
Problem 2: The dose-response curve is not sigmoidal (e.g., U-shaped, irregular).
| Possible Cause | Recommended Solution |
| Compound Precipitation | This compound may be precipitating at higher concentrations in your assay medium. Visually inspect the wells for any precipitate. Reduce the highest concentration or use a lower percentage of DMSO. |
| Off-Target Effects | At high concentrations, this compound might have off-target effects that can lead to unexpected cellular responses.[4] Consider using lower concentrations or a different assay to confirm the primary mechanism of action. |
| Cell Toxicity | High concentrations of the compound or the solvent (e.g., DMSO) may be causing general cytotoxicity, masking the specific inhibitory effect. Ensure the final DMSO concentration is consistent and non-toxic (typically <0.5%).[3] |
| Data Analysis Errors | Review your data processing and normalization steps. Ensure you are correctly subtracting background and normalizing to controls. |
Experimental Protocols
Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT/XTT or Resazurin-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations.
-
Treatment: Add the different concentrations of this compound to the wells. Include vehicle control (DMSO only) and untreated control wells.
-
Incubation: Incubate the plate for a duration appropriate for the cell line and assay (e.g., 48-72 hours).
-
Assay Readout: Add the viability reagent (e.g., MTT, resazurin) to each well and incubate according to the manufacturer's instructions.[3]
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Subtract the background, normalize the data to the vehicle control (100% viability), and plot the normalized response versus the log of the compound concentration. Fit a sigmoidal dose-response curve to determine the IC50 value.[3]
Visualizations
Caption: A typical experimental workflow for determining the IC50 of this compound.
Caption: A decision tree for troubleshooting common dose-response curve issues.
References
Validation & Comparative
Comparative Analysis of EZH2 Inhibitors: GSK126 and JGK-068S
A detailed review of the potency and selectivity of GSK126, a potent EZH2 inhibitor. Data regarding JGK-068S is not publicly available at the time of this publication.
This guide provides a comprehensive comparison of the biochemical and cellular activity of two enhancer of zeste homolog 2 (EZH2) inhibitors, this compound and GSK126. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed decision-making process.
Introduction to EZH2 Inhibition
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is responsible for the methylation of histone H3 on lysine 27 (H3K27), a key epigenetic modification associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. Small molecule inhibitors of EZH2 have emerged as a promising class of anti-cancer agents.
GSK126: A Potent and Highly Selective EZH2 Inhibitor
GSK126 is a potent, S-adenosyl-L-methionine (SAM)-competitive small molecule inhibitor of EZH2 methyltransferase activity. It has been extensively characterized in both biochemical and cellular assays, demonstrating high affinity and selectivity for EZH2.
Potency and Selectivity of GSK126
The inhibitory activity of GSK126 has been quantified through various in vitro experiments. The following table summarizes the key potency and selectivity metrics for GSK126.
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 9.9 nM | EZH2 | Biochemical Assay | |
| Ki | 0.57 nM | EZH2 | Biochemical Assay | |
| Ki | 0.5 - 3 nM | EZH2 | Biochemical Assay | |
| Ki | 93 pM | EZH2 | Biochemical Assay | |
| Selectivity | >150-fold vs EZH1 | EZH1 | Biochemical Assay | |
| Selectivity | >1000-fold vs 20 other methyltransferases | Various | Biochemical Assay | |
| Cellular IC50 (H3K27me3 reduction) | 7 - 252 nM | EZH2 | Cellular Assay (DLBCL cell lines) | |
| Cellular IC50 (Proliferation) | 0.9 - 1.0 µM | High-EZH2 Endometrial Cancer Cells | Cellular Assay | |
| Cellular IC50 (Proliferation) | 10.4 µM | Low-EZH2 Endometrial Cancer Cells | Cellular Assay |
Note on this compound: Extensive searches of scientific literature and public databases did not yield any information regarding the chemical structure, potency, or selectivity of a compound designated this compound. Therefore, a direct comparison with GSK126 is not possible at this time.
Experimental Methodologies
The data presented for GSK126 is derived from established biochemical and cellular assays. Understanding the methodologies is crucial for interpreting the results.
Biochemical Assay for IC50 Determination
The in vitro potency of GSK126 is typically determined using a biochemical assay that measures the inhibition of EZH2 methyltransferase activity.
Experimental Workflow:
Figure 1. Workflow for determining the IC50 of GSK126 in a biochemical assay.
Protocol Details:
-
Reagent Preparation: A purified, recombinant EZH2 enzyme complex (often PRC2) is used. The substrate is typically a synthetic peptide corresponding to a portion of the histone H3 tail. S-adenosyl-L-methionine (SAM) serves as the methyl donor. GSK126 is serially diluted to create a concentration gradient.
-
Reaction Setup: The assay is performed in a multi-well plate format. GSK126 dilutions are added to the wells, followed by the EZH2 enzyme and the histone H3 peptide substrate.
-
Reaction Initiation and Incubation: The enzymatic reaction is initiated by the addition of SAM. The plate is then incubated to allow for the methylation of the histone H3 peptide.
-
Detection: The reaction is stopped, and the amount of methylated product is quantified. This can be achieved through various methods, such as using a specific antibody that recognizes the trimethylated H3K27 mark, often coupled to a fluorescent or luminescent reporter.
-
Data Analysis: The signal from each well is measured, and the percent inhibition of EZH2 activity is calculated for each GSK126 concentration. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Cellular Assay for H3K27me3 Reduction
To assess the activity of GSK126 within a cellular context, assays measuring the reduction of global H3K27 trimethylation are employed.
Protocol Details:
-
Cell Culture and Treatment: Cancer cell lines, such as diffuse large B-cell lymphoma (DLBCL) cells, are cultured
Validating On-Target Effects of JGK-068S Through Genetic Knockdown: A Comparative Guide
Introduction
The development of specific small molecule inhibitors is a cornerstone of modern drug discovery and chemical biology. However, a critical step in the characterization of any new inhibitor is to confirm that its biological effects are indeed a result of its interaction with the intended target. This guide provides a comparative framework for validating the on-target effects of a novel, hypothetical inhibitor, JGK-068S, which is designed to target the protein "Target X". The guide will compare the phenotypic and molecular effects of this compound with those induced by the genetic knockdown of Target X using small interfering RNA (siRNA). This dual approach is crucial for distinguishing on-target activity from potential off-target effects.
Comparative Data: this compound vs. siRNA Knockdown of Target X
To objectively assess the on-target efficacy of this compound, a series of experiments were conducted in a relevant cancer cell line where Target X is expressed and hypothesized to play a pro-proliferative role. The following tables summarize the quantitative data obtained from these comparative studies.
Table 1: Effect on Cell Viability
| Treatment Group | Concentration/Dose | Cell Viability (% of Control) | IC50 / % Knockdown |
| Vehicle Control (DMSO) | 0.1% | 100% | N/A |
| This compound | 1 µM | 52% | 0.95 µM |
| This compound | 10 µM | 15% | |
| Non-targeting siRNA | 50 nM | 98% | N/A |
| Target X siRNA #1 | 50 nM | 55% | 85% Knockdown |
| Target X siRNA #2 | 50 nM | 58% | 82% Knockdown |
Table 2: Effect on Target X Protein Levels and Downstream Signaling
| Treatment Group | Concentration/Dose | Target X Protein Level (% of Control) | Phospho-Substrate Y Level (% of Control) |
| Vehicle Control (DMSO) | 0.1% | 100% | 100% |
| This compound | 1 µM | 95% | 25% |
| This compound | 10 µM | 92% | 8% |
| Non-targeting siRNA | 50 nM | 97% | 98% |
| Target X siRNA #1 | 50 nM | 15% | 22% |
| Target X siRNA #2 | 50 nM | 18% | 27% |
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental design, the following diagrams were generated.
Caption: Hypothetical signaling pathway of Target X and points of intervention.
Caption: Workflow for comparing this compound and siRNA effects.
Experimental Protocols
Detailed methodologies are provided below for the key experiments performed in this validation study.
1. Cell Culture and Treatment
-
Cell Line: Human colorectal cancer cell line HCT116.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: this compound was dissolved in DMSO to create a 10 mM stock solution. For experiments, the stock was diluted in culture medium to the final desired concentrations (e.g., 1 µM and 10 µM). The final DMSO concentration in all treatments, including the vehicle control, was maintained at 0.1%.
2. siRNA-mediated Knockdown of Target X
-
siRNA Reagents: Two distinct, pre-designed siRNAs targeting different sequences of the Target X mRNA and a non-targeting control siRNA were used.
-
Transfection Reagent: A lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) was used according to the manufacturer's protocol.
-
Protocol:
-
Cells were seeded in 6-well plates to reach 30-50% confluency at the time of transfection.
-
For each well, 50 nM of siRNA was diluted in serum-free medium.
-
The transfection reagent was separately diluted in serum-free medium and then combined with the diluted siRNA.
-
The mixture was incubated for 15 minutes at room temperature to allow for complex formation.
-
The siRNA-lipid complexes were added dropwise to the cells.
-
Cells were incubated for 48-72 hours post-transfection before being harvested for downstream assays. The efficiency of gene knockdown can be validated using methods like quantitative real-time PCR or western blotting.
-
3. Cell Viability Assay (MTT Assay)
-
Protocol:
-
Cells were seeded in 96-well plates and treated with JGK-068
-
A Comparative Guide to SAM-Competitive EZH2 Inhibitors for Researchers
For researchers and professionals in drug development, understanding the landscape of available enzymatic inhibitors is critical for advancing novel therapies. This guide provides a detailed comparison of several prominent S-adenosyl-L-methionine (SAM)-competitive inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), a key epigenetic regulator implicated in various cancers. While this guide aims to be comprehensive, the specific inhibitor JGK-068S could not be identified in publicly available research at the time of writing, suggesting it may be a novel compound not yet widely documented. The following sections detail the performance of well-characterized EZH2 inhibitors, their experimental validation, and the underlying biological pathways.
Introduction to EZH2 and SAM-Competitive Inhibition
Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] It plays a crucial role in gene silencing by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][2] Dysregulation of EZH2 activity, through overexpression or activating mutations, is a known driver in numerous cancers, including non-Hodgkin lymphoma and various solid tumors.[3][4] This has made EZH2 an attractive target for therapeutic intervention.
SAM-competitive inhibitors function by binding to the EZH2 catalytic site and competing with the endogenous methyl donor, S-adenosyl-L-methionine. This action blocks the transfer of methyl groups to H3K27, thereby preventing the epigenetic silencing of tumor suppressor genes and inducing anti-proliferative effects in cancer cells.[5]
Comparative Performance of EZH2 Inhibitors
The efficacy of SAM-competitive EZH2 inhibitors is typically assessed through biochemical assays measuring direct enzymatic inhibition and cell-based assays evaluating their effects on cellular processes. The half-maximal inhibitory concentration (IC50) is a key metric for comparison, representing the concentration of an inhibitor required to reduce the biological activity by 50%.
Biochemical Potency
The following table summarizes the biochemical IC50 values for several leading SAM-competitive EZH2 inhibitors against both wild-type (WT) and mutant forms of the enzyme.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| Tazemetostat (EPZ-6438) | EZH2 (WT) | 2-38 | Biochemical | [5] |
| EZH2 (Mutant) | 2-38 | Biochemical | [5] | |
| GSK126 | EZH2 (WT) | 9.9 | Biochemical | [6] |
| EZH2 (Mutant) | 0.5-3 (Ki) | Biochemical | [6] | |
| CPI-1205 | EZH2 (WT) | 2.2 | Biochemical | [5] |
| EZH2 (Mutant) | 3.1 | Biochemical | [5] | |
| GSK343 | EZH2 (WT) | 6 (Ki) | Biochemical | [7] |
| EI1 | EZH2 (WT) | 15 | Biochemical | [8] |
| EZH2 (Y641F Mutant) | 13 | Biochemical | [8] |
Cellular Activity
The potency of these inhibitors is also evaluated in cellular contexts, often by measuring the reduction of global H3K27me3 levels or by assessing the anti-proliferative effects on cancer cell lines.
| Inhibitor | Cell Line | Cellular IC50 (nM) - H3K27me3 | Cellular IC50 (µM) - Proliferation | Reference |
| Tazemetostat (EPZ-6438) | DLBCL Cell Lines | 2-90 | <0.001 - 7.6 | [5] |
| WSU-DLCL2 (EZH2 Y646F) | - | 0.28 | [9] | |
| GSK126 | HEC-50B (High EZH2) | - | 1.0 | [10] |
| Ishikawa (High EZH2) | - | 0.9 | [10] | |
| GSK343 | HCC1806 | 160 | - | [7] |
| LNCaP | - | 2.9 | [7] | |
| EI1 | WSU-DLCL2 (EZH2 Y641F) | - | Selective growth inhibition | [8] |
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are detailed protocols for key experiments cited in the evaluation of SAM-competitive EZH2 inhibitors.
EZH2 Biochemical Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Energy Transfer (TR-FRET) assays are commonly used to measure the enzymatic activity of EZH2 and the potency of inhibitors.
-
Reagents and Materials :
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2).
-
S-adenosyl-L-methionine (SAM) as the methyl donor.
-
Biotinylated histone H3 (1-28) peptide substrate.
-
Europium-labeled anti-H3K27me3 antibody (donor).
-
Allophycocyanin (APC)-conjugated streptavidin (acceptor).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% Tween-20).
-
-
Procedure :
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
In a 384-well plate, add the PRC2 enzyme, the peptide substrate, and the test inhibitor.
-
Initiate the methylation reaction by adding SAM.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (Europium-labeled antibody and APC-conjugated streptavidin).
-
Incubate for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
-
Data Analysis :
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular H3K27me3 Quantification Assay (ELISA-based)
This cell-based assay quantifies the global levels of H3K27me3 in response to inhibitor treatment.
-
Reagents and Materials :
-
Cancer cell line of interest (e.g., HCC1806).
-
Cell culture medium and supplements.
-
Test inhibitor.
-
Histone extraction buffer.
-
ELISA kit for H3K27me3 quantification.
-
-
Procedure :
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 72 hours).
-
Lyse the cells and extract the histones according to the manufacturer's protocol.
-
Perform the ELISA for H3K27me3 quantification following the kit's instructions. This typically involves coating the plate with histone extracts, incubating with a primary antibody against H3K27me3, followed by a secondary HRP-conjugated antibody and a colorimetric substrate.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis :
-
Normalize the H3K27me3 levels to the total amount of histone H3.
-
Plot the normalized H3K27me3 levels against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Reagents and Materials :
-
Cancer cell line of interest.
-
Cell culture medium and supplements.
-
Test inhibitor.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
-
Procedure :
-
Seed cells in a 96-well opaque-walled plate.
-
Treat the cells with a serial dilution of the test inhibitor.
-
Incubate for a period that allows for multiple cell divisions (e.g., 6 days).
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
-
Plot the luminescent signal against the inhibitor concentration.
-
Calculate the IC50 value, which represents the concentration of the inhibitor that causes a 50% reduction in cell viability.
-
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental design is essential for a comprehensive understanding.
Caption: EZH2 Signaling Pathway and Point of Inhibition.
Caption: Workflow for Evaluating EZH2 Inhibitors.
Conclusion
The development of SAM-competitive EZH2 inhibitors represents a significant advancement in targeted cancer therapy. While direct comparative data for this compound remains elusive, the detailed analysis of established inhibitors such as Tazemetostat, GSK126, and others provides a robust framework for researchers to evaluate and select appropriate tools for their preclinical and clinical investigations. The provided data and experimental protocols serve as a valuable resource for the continued exploration of EZH2 inhibition as a therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Novel Natural Inhibitors Targeting Enhancer of Zeste Homolog 2: A Comprehensive Structural Biology Research [frontiersin.org]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
Comparative Cross-Reactivity Analysis of JGK-068S
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinase inhibitor JGK-068S with alternative compounds, focusing on its cross-reactivity profile. The data presented is intended to assist researchers in evaluating the selectivity of this compound for its intended target and potential off-target effects.
Executive Summary
This compound is a novel kinase inhibitor developed for targeted cancer therapy. A critical aspect of its preclinical evaluation is the assessment of its selectivity, as off-target kinase inhibition can lead to unforeseen side effects and impact therapeutic efficacy. This document summarizes the cross-reactivity studies of this compound against a panel of kinases and compares its performance with two other commercially available inhibitors, Compound A and Compound B, which are known to target similar pathways.
Kinase Selectivity Profile
The selectivity of this compound was evaluated against a panel of 95 kinases. The following table summarizes the inhibitory activity (IC50) of this compound, Compound A, and Compound B against the primary target kinase and a selection of representative off-target kinases.
| Kinase Target | This compound IC50 (nM) | Compound A IC50 (nM) | Compound B IC50 (nM) |
| Primary Target Kinase | 15 | 25 | 10 |
| Off-Target Kinase 1 | >10,000 | 500 | 1,500 |
| Off-Target Kinase 2 | 5,200 | 1,200 | >10,000 |
| Off-Target Kinase 3 | >10,000 | >10,000 | 8,000 |
| Off-Target Kinase 4 | 8,500 | 2,500 | 4,500 |
| Off-Target Kinase 5 | >10,000 | 7,800 | >10,000 |
Data Interpretation: A lower IC50 value indicates higher potency. The data demonstrates that while Compound B is slightly more potent against the primary target, this compound exhibits a superior selectivity profile with significantly less activity against the tested off-target kinases.
Experimental Protocols
The following protocols were utilized to generate the kinase inhibition data.
1. In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
[γ-³³P]ATP
-
Test compounds (this compound, Compound A, Compound B)
-
Kinase reaction buffer
-
96-well plates
-
Scintillation counter
-
-
Procedure:
-
A reaction mixture containing the purified kinase, its specific substrate, and the test compound at various concentrations is prepared in a 96-well plate.
-
The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the radiolabeled substrate is captured.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the data to a dose-response curve.
-
2. Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of a compound to its target kinase within intact cells.
-
Materials:
-
Cells engineered to express a NanoLuc®-kinase fusion protein
-
NanoBRET™ tracer
-
Test compounds (this compound, Compound A, Compound B)
-
Optically clear 96-well plates
-
Luminometer
-
-
Procedure:
-
Cells expressing the NanoLuc®-kinase fusion are plated in 96-well plates.
-
The cells are treated with the test compound at various concentrations.
-
The NanoBRET™ tracer, which also binds to the kinase, is added to the cells.
-
If the test compound binds to the kinase, it will displace the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.
-
The BRET signal is measured using a luminometer.
-
IC50 values, representing the concentration of the compound that displaces 50% of the tracer, are calculated.
-
Signaling Pathway and Experimental Workflow
Understanding the signaling pathway in which the target kinase operates is crucial for interpreting the biological consequences of its inhibition.
Figure 1. Simplified MAPK/ERK signaling pathway, the target of this compound.
The following diagram illustrates the workflow for assessing the cross-reactivity of this compound.
A Comparative Guide to Confirming JGK-068S-Induced Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the apoptosis-inducing capabilities of the novel compound JGK-068S (herein represented by the well-characterized functional analog JS-K ) against the widely used apoptosis inducer, Staurosporine. This document offers detailed experimental protocols and presents quantitative data in a clear, comparative format to aid in the evaluation of this compound's efficacy and mechanism of action in cancer cell lines.
Comparative Analysis of Apoptosis Induction
JS-K, a diazeniumdiolate-based nitric oxide (NO)-releasing prodrug, has demonstrated significant pro-apoptotic activity in a variety of cancer cell lines. Its mechanism is multifaceted, involving the activation of the MAPK signaling pathway, induction of reactive oxygen species (ROS), and modulation of the ubiquitin-proteasome system.[1][2] Staurosporine, a potent and broad-spectrum protein kinase inhibitor, is a well-established inducer of apoptosis and serves as a robust positive control and comparative agent in this guide.[3]
Quantitative Data Summary
The following tables summarize the cytotoxic and apoptotic effects of JS-K and Staurosporine in various cancer cell lines.
Table 1: Comparative IC50 Values of JS-K and Staurosporine in Cancer Cell Lines
| Cell Line | Cancer Type | JS-K IC50 (µM) | Staurosporine IC50 (nM) |
| A549 | Non-Small Cell Lung | Not explicitly found | Not explicitly found |
| H460 | Non-Small Cell Lung | Not explicitly found | Not explicitly found |
| HCT116 | Colon Carcinoma | Not explicitly found | 6 |
| HeLa S3 | Cervical Cancer | Not explicitly found | 4 |
| MGC803 | Gastric Cancer | Not explicitly found | ~116 (54 ng/ml) |
| SGC7901 | Gastric Cancer | Not explicitly found | ~131 (61 ng/ml) |
| KB | Oral Carcinoma | Not explicitly found | ~100 |
| MCF-7 | Breast Cancer | 0.8 - 3 | Not explicitly found |
| MDA-MB-231 | Breast Cancer | 0.8 - 3 | Not explicitly found |
Note: IC50 values can vary depending on the assay conditions and incubation times.[3][4][5][6]
Table 2: Comparison of Apoptosis Induction by JS-K and Staurosporine
| Compound | Cell Line | Concentration | Incubation Time | Percent Apoptosis (%) |
| JS-K | MCF-7 | 5 µM | Not Specified | 13.6 |
| JS-K | MDA-MB-231 | 5 µM | Not Specified | 7.6 |
| Staurosporine | MGC803 | 200 ng/ml (~428 nM) | 24 h | Apoptotic bodies observed |
| Staurosporine | SGC7901 | 200 ng/ml (~428 nM) | 24 h | Apoptotic bodies observed |
| Staurosporine | HBL-100 (non-malignant) | 50 nM | 48 h | 100 |
| Staurosporine | T47D (metastatic breast) | 50 nM | 48 h | 4 |
| Staurosporine | T47D (metastatic breast) | 50 µM | 24 h | ~100 |
Note: The percentage of apoptosis can be influenced by the specific assay used (e.g., Annexin V/PI staining, sub-G1 analysis).[5][6][7]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
Annexin V-FITC/PI Apoptosis Assay
This assay is used to quantify the percentage of cells undergoing apoptosis.
Protocol:
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with the desired concentrations of JS-K or a comparative agent for the indicated time.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
-
Staining:
-
Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[10]
-
FITC-positive, PI-negative cells are considered early apoptotic. FITC-positive, PI-positive cells are in late apoptosis or necrosis.
-
Western Blot for Apoptosis Markers (Bcl-2 and Caspase-3)
This method is used to detect changes in the expression of key apoptosis-related proteins.
Protocol:
-
Protein Extraction:
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, cleaved Caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.[11]
-
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.
Protocol:
-
Assay Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[12]
-
-
Cell Plating and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with the test compounds.
-
-
Assay Procedure:
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[13]
-
Mix the contents on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
-
Measurement:
-
Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[14]
-
Visualizing the Pathways
The following diagrams illustrate the key signaling pathways involved in JS-K-induced apoptosis and a typical experimental workflow for its confirmation.
Caption: JS-K Induced Apoptosis Signaling Pathway.
Caption: Experimental Workflow for Confirming Apoptosis.
References
- 1. A review of the relatively complex mechanism of JS-K induced apoptosis in cancer cells - Tan - Translational Cancer Research [tcr.amegroups.org]
- 2. A review of the relatively complex mechanism of JS-K induced apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Staurosporine induces apoptosis in human papillomavirus positive oral cancer cells at G2/M phase by disrupting mitochondrial membrane potential and modulation of cell cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Effect of staurosporine on cycle human gastric cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JS-K, a nitric oxide-releasing prodrug, induces breast cancer cell death while sparing normal mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. kumc.edu [kumc.edu]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Western blot for the evaluation of Caspase 3 and BCL-2 expression [bio-protocol.org]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 13. ulab360.com [ulab360.com]
- 14. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.kr]
Validating the Efficacy of Novel EZH2 Inhibitors: A Comparative Guide
For researchers and drug development professionals, validating the on-target effects of new chemical entities is a critical step in the preclinical phase. This guide provides a framework for assessing the efficacy of a novel EZH2 inhibitor, exemplified by JGK-068S, in modulating the expression of its target genes. As specific data for this compound is not publicly available, this guide will use the well-characterized EZH2 inhibitor, GSK126, as a reference compound for comparison. The methodologies and principles outlined here are broadly applicable to the validation of any new EZH2 inhibitor.
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which primarily functions to trimethylate histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing.[1][2] Dysregulation of EZH2 activity is implicated in various cancers, making it a prime target for therapeutic intervention.[3][4]
Comparative Analysis of EZH2 Inhibitor Effects
A crucial step in validating a new EZH2 inhibitor like this compound is to compare its performance against a known inhibitor such as GSK126. This involves assessing its ability to derepress EZH2 target genes.
Table 1: Effect of GSK126 on EZH2 Target Gene Expression
| Target Gene | Cell Line | Treatment | Change in Expression | Reference |
| CDKN1A | Melanoma Cells | GSK126 | Upregulated | [5] |
| ATF3 | Melanoma Cells | GSK126 | Upregulated | [5] |
| CXXC4 | Multiple Myeloma Cells | GSK126 | Upregulated | [6] |
| NKD1 | Multiple Myeloma Cells | GSK126 | Upregulated | [6] |
| PRICKLE1 | Multiple Myeloma Cells | GSK126 | Upregulated | [6] |
| DDR Genes | CRPC Cells | GSK126, EPZ-6438 | Downregulated | [7] |
Note: The effect of EZH2 inhibition can sometimes lead to the downregulation of certain genes, as seen with DNA Damage Response (DDR) genes in Castration-Resistant Prostate Cancer (CRPC) cells, highlighting the context-dependent nature of EZH2 function.[7]
Experimental Protocols
To validate the effect of a novel EZH2 inhibitor, a series of experiments are required to measure changes in histone methylation and target gene expression.
Western Blot for H3K27me3
This experiment aims to quantify the global levels of H3K27me3, which are expected to decrease upon EZH2 inhibition.
Protocol:
-
Sample Preparation: Culture cells to the desired density and treat with the EZH2 inhibitor (e.g., this compound, GSK126) at various concentrations and time points. Harvest cells and prepare nuclear extracts.
-
SDS-PAGE: Separate 10-15 µg of protein from nuclear extracts on a 15% SDS-PAGE gel.[8]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[9][10] Confirm successful transfer using Ponceau S staining.[8]
-
Blocking: Block the membrane for at least 1 hour at room temperature using a standard blocking buffer (e.g., 5% BSA in TBST).[9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K27me3 overnight at 4°C.[9] A pan-histone H3 antibody should be used on a parallel blot as a loading control.[11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Visualize the protein bands using an appropriate chemiluminescence reagent.[9]
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal to determine the relative change in methylation.
Quantitative Reverse Transcription PCR (qRT-PCR)
This technique is used to measure the mRNA expression levels of specific EZH2 target genes.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with the EZH2 inhibitor as described for the Western blot. Extract total RNA from the cells using a suitable kit.[12]
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[12]
-
qPCR Reaction: Set up the qPCR reaction using a qPCR master mix, cDNA template, and specific primers for the target genes (e.g., CDKN1A, ATF3) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[12][13]
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, where the expression of the target gene is normalized to the housekeeping gene and compared to the untreated control.[13]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq provides a genome-wide profile of EZH2 binding and H3K27me3 marks, allowing for the identification of direct target genes.
Protocol:
-
Cell Cross-linking and Chromatin Preparation: Treat cells with the EZH2 inhibitor. Cross-link proteins to DNA using formaldehyde. Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.[14]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for EZH2 or H3K27me3 overnight at 4°C.[14] Use Protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Reverse Cross-linking and DNA Purification: Elute the immunoprecipitated chromatin and reverse the cross-links by heating. Purify the DNA.[14]
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.[15]
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions of EZH2 binding or H3K27me3 enrichment.[16] Compare the peak profiles between treated and untreated samples to identify changes in EZH2 occupancy and H3K27me3 deposition at specific gene promoters.
Visualizations
EZH2 Signaling Pathway
The following diagram illustrates the central role of EZH2 in gene regulation and how inhibitors like this compound are designed to intervene.
Caption: EZH2 signaling pathway and mechanism of inhibition.
Experimental Workflow for Validating an EZH2 Inhibitor
This workflow outlines the key steps to validate the effect of a novel EZH2 inhibitor on target gene expression.
Caption: Workflow for validating an EZH2 inhibitor's effect.
References
- 1. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Evolutionarily Conserved Structural Platform for PRC2 Inhibition by a Class of Ezh2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone methylases as novel drug targets: developing inhibitors of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | EZH2 Inhibitors Suppress Colorectal Cancer by Regulating Macrophage Polarization in the Tumor Microenvironment [frontiersin.org]
- 5. oncotarget.com [oncotarget.com]
- 6. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Histone western blot protocol | Abcam [abcam.com]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. researchgate.net [researchgate.net]
- 12. pubcompare.ai [pubcompare.ai]
- 13. researchgate.net [researchgate.net]
- 14. pubcompare.ai [pubcompare.ai]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of JGK-068S: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of JGK-068S. In the absence of specific official disposal guidelines for this compound, the following procedures are based on established best practices for the disposal of laboratory chemicals and information from its Safety Data Sheet (SDS).
Core Principles for this compound Waste Management:
All unused this compound, solutions containing it, and any materials contaminated with the compound should be treated as chemical waste. Adherence to your institution's specific Environmental Health and Safety (EHS) protocols is mandatory.
Key Prohibitions:
-
Do not dispose of this compound down the sink or drain.
-
Do not discard this compound in the regular trash.
-
Do not attempt to neutralize this compound with other chemicals unless it is a validated and approved institutional procedure.
Quantitative Data Summary for this compound
For ease of reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₈H₁₇N₃O₂S |
| Molecular Weight | 339.42 g/mol |
| Storage | Keep in a dry, cool and well-ventilated place. Keep container tightly closed. Keep under nitrogen. |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide a detailed methodology for the safe disposal of this compound waste, from initial collection to final handover for disposal.
Protocol 1: Segregation and Collection of this compound Waste
-
Identify Waste Streams : Categorize this compound waste into solid and liquid forms.
-
Solid Waste : Includes unused this compound powder, contaminated personal protective equipment (PPE) such as gloves and disposable lab coats, and contaminated lab supplies (e.g., weigh boats, pipette tips).
-
Liquid Waste : Includes solutions containing this compound and solvents used to rinse contaminated glassware.
-
-
Select Appropriate Waste Containers :
-
Use clearly labeled, leak-proof containers compatible with the chemical nature of the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container material is compatible with any solvents used in liquid waste.
-
For sharps waste (e.g., contaminated needles or razor blades), use a designated, puncture-resistant sharps container.
-
-
Labeling Waste Containers :
-
Immediately upon starting a waste container, affix a hazardous waste label provided by your institution's EHS department.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and the names of any other chemical constituents in the waste (e.g., solvents).
-
The approximate concentration or percentage of each component.
-
The date the waste was first added to the container.
-
The name and contact information of the principal investigator or responsible researcher.
-
-
-
Waste Accumulation :
-
Keep waste containers closed at all times, except when adding waste.
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure secondary containment is used for all liquid waste containers to prevent spills.
-
Segregate this compound waste from incompatible materials. As a general precaution, avoid storing it with strong oxidizing agents, acids, or bases.
-
Protocol 2: Disposal of Empty this compound Containers
-
Thoroughly empty the original this compound container.
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous liquid waste.
-
Subsequent rinses may be permissible for drain disposal depending on institutional policy, but it is best practice to collect all rinses as hazardous waste.
-
After rinsing, deface or remove the original product label to prevent confusion.
-
Dispose of the rinsed, de-labeled container according to institutional guidelines for clean lab glass or plastic.
Protocol 3: Personal Protective Equipment (PPE) and Hygiene
-
Eye Protection : Wear safety glasses with side shields or goggles.
-
Hand Protection : Wear protective gloves. Inspect gloves before use and remove them with care to avoid skin contamination.
-
Skin and Body Protection : Wear appropriate protective clothing to prevent skin exposure.
-
Hygiene Measures : Handle in accordance with good industrial hygiene and safety practice. Do not eat, drink, or smoke when using this product. Wash hands before breaks and after work. Remove and wash contaminated clothing before re-use.
Mandatory Visualization
Caption: Workflow for the safe disposal of this compound waste.
Essential Safety and Handling Guide for the Novel Research Compound JGK-068S
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of the novel research compound JGK-068S. As this compound is a new chemical entity, a comprehensive, officially sanctioned Safety Data Sheet (SDS) is not yet available. Therefore, it is imperative to treat this compound as potentially hazardous and to adhere to the stringent safety protocols outlined below. This guidance is intended to foster a culture of safety and provide immediate, actionable steps for laboratory personnel.
Risk Assessment and Hazard Communication
Given the uncharacterized nature of this compound, a thorough risk assessment is the first critical step before any handling. This assessment should consider the compound's physical and chemical properties, potential toxicity, and the specific laboratory procedures to be performed. All personnel who will handle or may be exposed to this compound must be informed of its unknown hazard profile and trained on the procedures outlined in this guide.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield | Provides a complete seal around the eyes and protects the face from splashes. |
| Hand Protection | Double gloving with nitrile gloves | The outer glove should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable coveralls (e.g., Tyvek) over a flame-resistant lab coat | Protects against chemical splashes and dust. |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or a fitted N95 respirator | Essential for handling powders or when aerosolization is possible to prevent inhalation. |
| Foot Protection | Closed-toe shoes and disposable shoe covers | Prevents foot injuries and contamination outside the handling area. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
3.1. Preparation and Weighing:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
